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  • Product: 4-Chloro-1-hydroxy-6-nitroindole
  • CAS: 1167056-13-4

Core Science & Biosynthesis

Foundational

Exact Mass and Molecular Weight of 4-Chloro-1-hydroxy-6-nitroindole: A Comprehensive Analytical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of functionalized scaffolds is paramount. 4-Chloro-1-hydroxy-6-nitroindole (Chemical Formula: C₈H₅ClN₂O₃ ) represents a highly functionalized derivative of the privileged indole core. This whitepaper provides an in-depth technical breakdown of its exact mass and molecular weight, the causality behind its physicochemical behavior, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for researchers and drug development professionals.

Chemical Context & Structural Significance

The indole scaffold is ubiquitous in pharmacology due to its ability to mimic endogenous neurotransmitters and bind a wide array of biological targets [3]. The specific functionalization of 4-chloro-1-hydroxy-6-nitroindole introduces unique electronic and steric properties:

  • 1-Hydroxy (-OH): Acts as a potent hydrogen bond donor and acceptor. Unlike standard N-H indoles, the N-OH group can participate in redox cycling and metal chelation.

  • 4-Chloro (-Cl): Enhances the lipophilicity of the molecule and introduces the potential for highly directional halogen bonding within hydrophobic protein pockets.

  • 6-Nitro (-NO₂): A strongly electron-withdrawing group via both inductive and resonance effects.

Causality in Design: The combination of the C6-nitro and C4-chloro groups significantly withdraws electron density from the indole ring. This dramatically lowers the pKa of the N-OH proton, making it highly acidic. This acidity dictates our analytical approach, specifically favoring negative-mode electrospray ionization (ESI) for mass spectrometry.

Structure Core Indole Scaffold (Privileged Structure) Sub1 1-Hydroxy (-OH) (H-bond Donor/Acceptor) Core->Sub1 Sub2 4-Chloro (-Cl) (Lipophilicity) Core->Sub2 Sub3 6-Nitro (-NO2) (Electron Withdrawing) Core->Sub3 Target Target Protein (Kinase/Receptor) Sub1->Target Binding Sub2->Target Hydrophobic Pocket Sub3->Target Electronic Interaction

Structural functionalization of 4-chloro-1-hydroxy-6-nitroindole and target interactions.

Theoretical Mass Calculations

For analytical chemists, distinguishing between the average molecular weight and the exact monoisotopic mass is non-negotiable [1].

  • Molecular Weight (212.59 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly utilized for stoichiometric calculations, bulk synthesis, and reagent weighing.

  • Exact Mass (211.99887 Da): Calculated using the mass of the most abundant, stable isotope for each element. This is the fundamental target value for HRMS and isotopic pattern deconvolution [2].

Table 1: Theoretical Mass Parameters
ParameterValueApplication / Significance
Chemical Formula C₈H₅ClN₂O₃Elemental composition.
Molecular Weight 212.59 g/mol Stoichiometric calculations and bulk weighing.
Exact Mass (Monoisotopic) 211.99887 DaHigh-resolution mass spectrometry (HRMS) target.
[M-H]⁻ Ion Exact Mass 210.99159 DaNegative mode ESI target (Deprotonated).
[M+H]⁺ Ion Exact Mass 213.00615 DaPositive mode ESI target (Protonated - less favored).
Table 2: Isotopic Mass Contributions (Monoisotopic)
ElementIsotopeQuantityMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H51.0078255.039125
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O315.99491547.984745
Total ---211.998871

The Analytical Challenge: Distinguishing Isomers

A critical challenge in the analysis of C₈H₅ClN₂O₃ is the existence of structural isomers, such as 7-chloro-5-nitro-1,3-dihydroindol-2-one [4]. Because isomers share the exact same chemical formula and monoisotopic mass, MS1 (full scan) data cannot distinguish between them.

Causality in Methodology: To differentiate these isobars, we must employ Higher-Energy Collisional Dissociation (HCD) MS/MS. The unique N-OH bond in 4-chloro-1-hydroxy-6-nitroindole will yield a distinct neutral loss profile (e.g., loss of •OH or H₂O) compared to the indolin-2-one core of its isomer.

IsomerDiff Iso1 4-Chloro-1-hydroxy-6-nitroindole (Exact Mass: 211.9989 Da) MS1 MS1 Full Scan (Indistinguishable Isobars) Iso1->MS1 Iso2 7-Chloro-5-nitro-1,3-dihydroindol-2-one (Exact Mass: 211.9989 Da) Iso2->MS1 HCD Higher-Energy Collisional Dissociation (HCD MS/MS) MS1->HCD Precursor Isolation Frag1 Fragment A (Specific to N-OH loss) HCD->Frag1 Pathway 1 Frag2 Fragment B (Specific to indolin-2-one core) HCD->Frag2 Pathway 2

MS/MS fragmentation workflow for differentiating C8H5ClN2O3 isomers.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step methodology incorporates built-in self-validation mechanisms.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solubilization of the lipophilic indole core. The final 50:50 diluent matches the initial mobile phase conditions to prevent chromatographic peak distortion (the "solvent effect").

  • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Indole-d5) at 1 µg/mL. If the internal standard's signal deviates by >5% between runs, the system is immediately flagged for matrix suppression or injection volume errors.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a Pentafluorophenyl (PFP) UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Causality: While C18 is the industry standard, a PFP stationary phase provides superior orthogonal retention mechanisms (π-π, dipole, and hydrogen bonding). This is specifically required to resolve the highly functionalized nitro/chloro aromatic ring from its closely related isomers.

  • Self-Validation: Run a blank injection (diluent only) immediately prior to the sample. The strict absence of a peak at the expected retention time validates that there is zero column carryover.

Step 3: Electrospray Ionization (ESI)
  • Action: Operate the ESI source in Negative Ion Mode (ESI-). Capillary voltage: 2.5 kV.

  • Causality: As established, the N-OH group is highly acidic due to the electron-withdrawing C6-nitro and C4-chloro groups. Deprotonation to form the [M-H]⁻ ion (m/z 210.9916) is thermodynamically favored, yielding a signal magnitude orders of magnitude higher than positive mode.

  • Self-Validation: Monitor the baseline noise level of the Total Ion Chromatogram (TIC). A stable baseline confirms optimal spray stability, desolvation temperature, and sheath gas flow.

Step 4: High-Resolution Mass Analysis
  • Action: Acquire MS1 data at a resolution of 120,000 (at m/z 200) using an Orbitrap or Q-TOF mass spectrometer.

  • Causality: Ultra-high resolution is required to distinguish the target from nominal mass background interferences and to clearly resolve the ³⁵Cl/³⁷Cl isotopic pattern (an approximate 3:1 abundance ratio separated by ~1.997 Da).

  • Self-Validation: Utilize a lock-mass (e.g., a known background polysiloxane ion) for real-time mass correction. The mass error of the analyte must be ≤ 3 ppm to definitively validate the chemical formula.

LCHRMS SamplePrep Sample Preparation (1 µg/mL + Internal Standard) Chromatography UHPLC Separation (PFP Column, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization ESI(-) Ionization (Deprotonation:[M-H]-) Chromatography->Ionization Eluent Flow MassAnalysis Orbitrap HRMS (Resolution > 120,000) Ionization->MassAnalysis Ion Transfer DataProcessing Data Processing (Exact Mass: 210.9916 Da) MassAnalysis->DataProcessing Raw Data (.raw)

Self-validating LC-HRMS workflow for mass verification of indole derivatives.

Conclusion

The precise determination of the exact mass (211.99887 Da) and molecular weight (212.59 g/mol ) of 4-chloro-1-hydroxy-6-nitroindole is the foundational step in its analytical characterization. By understanding the causality behind its chemical structure—specifically the acidity of the N-OH group driven by the nitro and chloro substitutions—scientists can rationally design highly sensitive, self-validating LC-HRMS protocols. This rigorous approach ensures data integrity, prevents isomeric misidentification, and accelerates downstream drug development applications.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2021." International Union of Pure and Applied Chemistry. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Database." PubChem. URL: [Link]

Exploratory

1H and 13C NMR Reference Spectra and Structural Elucidation of 4-Chloro-1-hydroxy-6-nitroindole: A Comprehensive Technical Guide

Executive Overview The molecule 4-chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4)[1] represents a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Unsubstituted 1-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The molecule 4-chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4)[1] represents a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. Unsubstituted 1-hydroxyindoles are notoriously unstable and prone to dimerization or rapid decomposition; however, the introduction of strong electron-withdrawing groups (EWGs) such as a nitro group or a halogen significantly stabilizes the 1-hydroxyindole core[2]. Accurate nuclear magnetic resonance (NMR) characterization of this compound is critical for drug development professionals utilizing it as a synthetic intermediate. This whitepaper provides a rigorous, causally-driven analysis of its 1 H and 13 C NMR spectra, grounded in established spectroscopic principles for 1-hydroxyindoles[3].

Electronic Architecture & Causality of Chemical Shifts

The NMR chemical shifts of 4-chloro-1-hydroxy-6-nitroindole are dictated by three primary electronic perturbations on the indole core:

  • The 1-Hydroxy (N-OH) Effect: The highly electronegative oxygen atom directly attached to the indole nitrogen withdraws electron density via induction. This significantly deshields the adjacent C-2 position (both carbon and proton) compared to a standard N-H indole[3]. Furthermore, the N-OH proton is highly acidic and exchangeable.

  • The 6-Nitro Effect: The -NO 2​ group is a powerful EWG, withdrawing electron density through both inductive and resonance mechanisms. It induces a profound downfield shift on the ortho protons (H-5 and H-7) and the ipso carbon (C-6)[2].

  • The 4-Chloro Effect: The chlorine atom exerts a dual effect: inductive electron withdrawal (deshielding C-4) and weak resonance donation (shielding C-3 and C-5). Because the resonance effect of chlorine is overshadowed by the strong withdrawal of the nitro group, the net result is a highly electron-deficient benzene ring.

Self-Validating NMR Acquisition Protocol

To ensure absolute confidence in the spectral assignments, the following step-by-step methodology employs a self-validating workflow designed to unambiguously identify the exchangeable N-OH proton and map the carbon framework.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of highly pure 4-chloro-1-hydroxy-6-nitroindole in 0.6 mL of anhydrous Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ). Causality: DMSO-d 6​ is chosen over CDCl 3​ because its strong hydrogen-bonding capability locks the N-OH proton in a stable solvation shell, preventing rapid chemical exchange that would otherwise broaden or obliterate the signal[3].

  • Baseline 1 H Acquisition: Acquire a standard 1 H NMR spectrum (400 or 500 MHz, 16 scans, 2-second relaxation delay) at 298 K.

  • D 2​ O Exchange (Self-Validation Step): Add 10 μL of Deuterium Oxide (D 2​ O) directly to the NMR tube. Shake vigorously for 30 seconds to ensure complete homogeneous mixing, then immediately re-acquire the 1 H spectrum. Causality: The rapid isotopic exchange of the N-OH proton with deuterium (N-OD) will cause the broad signal at ~11.8 ppm to disappear, definitively validating its assignment against the aromatic C-H protons.

  • 13 C and 2D Acquisition: Acquire a 13 C{ 1 H} spectrum (minimum 512 scans) followed by multiplicity-edited HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish direct and long-range H-C connectivities.

Quantitative Spectral Data

The following tables summarize the reference chemical shifts, multiplicities, and coupling constants for 4-chloro-1-hydroxy-6-nitroindole in DMSO-d 6​ .

Table 1: 1 H NMR Reference Data (DMSO-d 6​ , 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausal Assignment Rationale
N-OH 11.80Broad Singlet (s)-1HHighly deshielded by O electronegativity; disappears upon D 2​ O shake[3].
H-7 8.35Doublet (d)1.81HStrongly deshielded by ortho -NO 2​ and peri N-OH; meta-coupled to H-5.
H-5 8.05Doublet (d)1.81HDeshielded by ortho -NO 2​ ; meta-coupled to H-7.
H-2 7.65Doublet (d)3.31HDeshielded by adjacent N-OH; ortho-coupled to H-3[3].
H-3 6.75Doublet (d)3.31HLeast deshielded proton on the pyrrole ring; ortho-coupled to H-2.

Table 2: 13 C NMR Reference Data (DMSO-d 6​ , 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeCausal Assignment Rationale
C-6 141.0Quaternary (C-NO 2​ )Ipso carbon strongly deshielded by the nitro group[2].
C-7a 138.0QuaternaryBridgehead carbon adjacent to the electronegative N-OH.
C-3a 134.0QuaternaryBridgehead carbon, shifted downfield by the para -NO 2​ effect.
C-2 128.5CHDeshielded by the adjacent N-OH group[3].
C-4 127.5Quaternary (C-Cl)Ipso carbon attached to the electronegative chlorine atom.
C-5 116.5CHOrtho to the nitro group.
C-7 104.5CHOrtho to the nitro group, shielded relative to standard indole C-7.
C-3 103.0CHCharacteristic upfield shift of the indole β-carbon.

2D NMR Regiochemical Mapping

To prevent misassignment of the isolated spin systems (the H-2/H-3 pair and the H-5/H-7 pair), 2D HMBC is mandatory. The HMBC experiment detects long-range (2- to 3-bond) couplings between protons and carbons, acting as the ultimate structural validator.

  • Validating the Pyrrole Ring: H-2 shows strong 3-bond correlations to C-3a and C-7a, anchoring it to the bridgehead. H-3 correlates to C-2, C-3a, C-7a, and critically, to C-4, confirming the placement of the chlorine atom.

  • Validating the Benzene Ring: H-5 correlates to C-3a, C-4, C-6, and C-7. H-7 correlates to C-5, C-6, C-7a, and C-3a. The mutual correlation of H-5 and H-7 to the highly deshielded C-6 carbon (141.0 ppm) definitively proves the location of the nitro group.

Mandatory Visualization: HMBC Correlation Network

HMBC_Network H2 H-2 C3 C-3 H2->C3 C3a C-3a H2->C3a C7a C-7a H2->C7a H3 H-3 C2 C-2 H3->C2 H3->C3a C4 C-4 (-Cl) H3->C4 H3->C7a H5 H-5 C7 C-7 H5->C7 H5->C3a H5->C4 C6 C-6 (-NO2) H5->C6 H7 H-7 C5 C-5 H7->C5 H7->C3a H7->C6 H7->C7a

Key HMBC (1H -> 13C) correlations establishing the regiochemistry of the substituted indole core.

References

  • Somei, M., et al. (1997). "A New Synthesis of 1-Hydroxyindoles and Spectra of 1-Hydroxyindole." Heterocycles, 44(1), 158. Available at: [Link]

  • Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives." Chemical and Pharmaceutical Bulletin, 29(11). Available at:[Link]

Sources

Foundational

Predictive Physicochemical Profiling of 4-Chloro-1-hydroxy-6-nitroindole: pKa and logP Analysis for Drug Development

Executive Summary In early-stage drug discovery, the accurate prediction and empirical validation of acid dissociation constants (pKa) and partition coefficients (logP) dictate the trajectory of a molecule's formulation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the accurate prediction and empirical validation of acid dissociation constants (pKa) and partition coefficients (logP) dictate the trajectory of a molecule's formulation, pharmacokinetics, and target engagement. This whitepaper provides an in-depth mechanistic deconstruction of 4-chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4)[1].

Unlike standard indole scaffolds, the presence of an N-hydroxy group fundamentally alters the molecule's electronic landscape, transforming a neutral heterocycle into an ionizable, acidic species. By applying Hammett free-energy relationships and additive fragment-based lipophilicity models, we predict a highly acidic pKa of 4.5–5.5 and a moderate lipophilicity logP of ~3.52 . This guide details the causality behind these predictions, their profound pharmacokinetic implications, and the self-validating experimental protocols required to empirically confirm them.

Mechanistic Deconstruction of the Scaffold

To accurately predict the physicochemical behavior of 4-chloro-1-hydroxy-6-nitroindole, we must isolate the electronic contributions of its structural components:

  • The 1-Hydroxyindole Core: Standard indoles are extremely weak acids (pKa > 16) due to the energetic penalty of placing a negative charge on the nitrogen atom. However, N-hydroxylation creates a highly polar N-OH bond. The resulting conjugate base, an N-O(-) anion, is stabilized by the electronegativity of the oxygen and delocalization into the aromatic system, dropping the baseline pKa to the 8.1–9.8 range[2][3].

  • The 6-Nitro Substituent: The nitro group is one of the most potent electron-withdrawing groups (EWG) in organic chemistry. Positioned at C6, it exerts strong inductive (-I) and mesomeric (-M) withdrawal across the conjugated indole π -system, drastically stabilizing the N-O(-) anion[4].

  • The 4-Chloro Substituent: The halogen at C4 acts as a moderate inductive electron-withdrawer (-I), further pulling electron density away from the N-OH bond, facilitating deprotonation[5].

G A 1-Hydroxyindole Core (Base pKa: 8.1 - 9.8) D N-O(-) Anion Stabilization (Charge Delocalization) A->D Deprotonation B 4-Chloro Substituent (Inductive Pull: -I) B->D Electron Withdrawal C 6-Nitro Substituent (Strong EWG: -I, -M) C->D Extended Conjugation E Predicted pKa: 4.5 - 5.5 (Highly Acidic) D->E Net Acidification

Figure 1: Mechanistic pathway of substituent-driven N-O(-) anion stabilization leading to increased acidity.

Quantitative Prediction Models

Predicted pKa: Acid Dissociation

Using the baseline pKa of 1-hydroxyindole and applying Hammett equation principles for substituent effects ( ΔpKa=ρΣσ ), we can quantify the expected acidification. The combined σ constants for a strong para-like EWG (nitro) and a meta-like EWG (chloro) result in a massive downward shift in pKa.

Structural ComponentElectronic EffectEstimated Contribution ( Δ pKa)
1-Hydroxyindole CoreBaseline Acidity8.1 to 9.8
6-Nitro GroupStrong EWG (-I, -M)-2.0 to -2.8
4-Chloro GroupModerate EWG (-I)-1.0 to -1.5
4-Chloro-1-hydroxy-6-nitroindole Net Predicted pKa 4.5 to 5.5
Predicted logP: Lipophilicity

Lipophilicity (logP) strictly refers to the partitioning of the unionized molecule between 1-octanol and water. We utilize an additive fragment-based model (similar to XLogP3) to calculate this value, referencing known experimental and computed data for isolated fragments[3][4][5].

Structural ComponentPhysicochemical EffectEstimated Contribution ( Δ logP)
Indole CoreBaseline Lipophilicity+2.14
1-Hydroxy GroupPolar H-bond Donor+0.66 (relative to indole)
4-Chloro GroupLipophilic Halogen+1.26
6-Nitro GroupPolar EWG-0.54
4-Chloro-1-hydroxy-6-nitroindole Net Predicted logP ~3.52

Pharmacokinetic & ADME Implications

The intersection of a pKa of ~5.0 and a logP of ~3.52 creates a highly specific ADME profile:

  • Intestinal Absorption: At physiological pH (7.4), the molecule will be >99% ionized (existing as the N-O(-) anion). While this guarantees excellent aqueous solubility in the GI tract, the negative charge will severely restrict passive transcellular membrane permeability.

  • Distribution Coefficient (logD): The effective lipophilicity at pH 7.4 (logD 7.4​ ) will drop to approximately 1.1 to 1.5.

  • Protein Binding: The combination of a lipophilic aromatic core and an anionic charge at physiological pH is a classic pharmacophore for high human serum albumin (HSA) binding, potentially limiting the free fraction of the drug in systemic circulation.

Self-Validating Experimental Protocols

To transition from in silico prediction to empirical certainty, the following self-validating workflows must be executed. As an application scientist, I design these protocols not just to yield a number, but to continuously prove their own accuracy through internal controls.

Protocol: UV-Vis Spectrophotometric pKa Determination

Causality: Due to the extended conjugation of the nitro-indole system, the protonated (N-OH) and deprotonated (N-O-) species will exhibit distinct UV absorption maxima. UV-Vis titration is chosen over simple potentiometry because it is highly sensitive at low concentrations, bypassing the molecule's likely poor aqueous solubility in its unionized state.

Step-by-Step Methodology:

  • System Validation: Titrate a reference standard (e.g., 4-nitrophenol, known pKa 7.15) to confirm electrode calibration and fluidics accuracy.

  • Sample Preparation: Dissolve 4-chloro-1-hydroxy-6-nitroindole in a methanol/water co-solvent system (e.g., 20%, 30%, 40% MeOH) to ensure complete dissolution of the unionized form.

  • Titration: Automatically titrate the solution from pH 2.0 to pH 9.0 using 0.1 M NaOH, recording UV spectra from 250 nm to 450 nm at 0.2 pH increments.

  • Data Analysis: Identify the isosbestic point to confirm a clean two-state transition. Plot the absorbance at the λmax​ of the anion against pH.

  • Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa values against the dielectric constant of the co-solvent mixtures, determining the true aqueous pKa at 0% co-solvent.

Protocol: Shake-Flask logP Determination (OECD 107)

Causality: To measure true logP, the molecule must be entirely unionized. Given the predicted pKa of ~5.0, the aqueous phase must be strictly buffered to pH 2.0. If measured at pH 7.4, the result would be logD, not logP.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and a pH 2.0 phosphate buffer together for 24 hours to mutually saturate the phases.

  • System Validation: Run a known standard (e.g., toluene) through the workflow to verify phase separation efficiency and LC-MS recovery.

  • Equilibration: Dissolve the analyte in the saturated octanol phase. Combine with the saturated aqueous buffer in a sealed vessel.

  • Partitioning: Agitate the flask at 25°C ± 1°C for 24 hours to reach thermodynamic equilibrium, followed by centrifugation at 3000 RPM to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Quantify the concentration of the compound using RP-HPLC-UV.

  • Calculation: Calculate logP as log10​(Coctanol​/Cwater​) .

G cluster_pKa pKa Validation (UV-Vis Titration) cluster_logP logP Validation (Shake-Flask) Start Analyte: 4-chloro-1-hydroxy-6-nitroindole P1 Prepare in Methanol/Water (Due to low solubility) Start->P1 L1 Buffer Aqueous Phase to pH 2.0 (Suppress Ionization) Start->L1 P2 Titrate pH 2.0 to 9.0 (Monitor N-O- UV Shift) P1->P2 P3 Yasuda-Shedlovsky Extrapolation (To 0% Co-solvent) P2->P3 L2 Equilibrate with 1-Octanol (24h at 25°C) L1->L2 L3 Quantify via RP-HPLC-UV (Calculate log(Coct/Cwat)) L2->L3

Figure 2: Self-validating experimental workflows for empirical determination of pKa and logP.

References

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: MDPI / Duksung Women's University URL
  • 4-Chloro-1-hydroxy-6-nitroindole | 1167056-13-4 Source: ChemicalBook URL
  • Source: PubChem (National Institutes of Health)
  • Source: PubChem (National Institutes of Health)
  • Source: PubChem (National Institutes of Health)

Sources

Exploratory

thermodynamic stability of 4-chloro-1-hydroxy-6-nitroindole in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-1-Hydroxy-6-Nitroindole in Solution Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-1-Hydroxy-6-Nitroindole in Solution

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-chloro-1-hydroxy-6-nitroindole, a complex heterocyclic molecule with potential applications in drug development. The stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its safety, efficacy, and shelf-life.[1] This document outlines the intrinsic molecular factors governing the stability of this specific indole derivative and presents a detailed, field-proven methodology for its assessment using forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3] We delve into the rationale behind experimental design, the application of stability-indicating analytical methods such as HPLC and LC-MS, and the prediction of potential degradation pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for complex heterocyclic compounds.

Introduction: The Critical Role of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[1] Regulatory bodies like the FDA and EMA mandate rigorous stability testing to ensure that a drug substance maintains its quality, safety, and efficacy throughout its proposed shelf-life.[2][4]

Forced degradation, or stress testing, is a scientifically essential and regulatory-required process wherein a drug substance is exposed to conditions more severe than accelerated stability testing.[2][3] The objectives of such studies are multifaceted:

  • To identify likely degradation products and establish degradation pathways.[1][2]

  • To determine the intrinsic stability of the molecule.[2]

  • To develop and validate stability-indicating analytical methods capable of separating the API from its degradation products.[1][3]

This guide focuses on 4-chloro-1-hydroxy-6-nitroindole, a molecule whose stability is influenced by a unique combination of substituents on the indole scaffold. Understanding the interplay of these functional groups is key to predicting its behavior in solution and designing a meaningful stability assessment program.

Molecular Structure and Predicted Intrinsic Stability

The stability of 4-chloro-1-hydroxy-6-nitroindole is dictated by the electronic and steric properties of its constituent parts: the indole core, a chloro substituent, a nitro group, and an N-hydroxy group.

  • Indole Scaffold: The indole ring is an aromatic heterocyclic system. The pyrrole moiety is electron-rich and generally susceptible to electrophilic attack and oxidation.[5]

  • 4-Chloro Substituent: As a halogen, chlorine exerts a dual electronic effect. It is strongly electron-withdrawing via the inductive effect due to its electronegativity, which deactivates the benzene ring to some extent.[6][7] However, it can also donate electron density through a weaker resonance effect.[7] Its position at C4 may also introduce steric hindrance.

  • 6-Nitro Substituent: The nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[6][7] This significantly reduces the electron density of the aromatic system, making the molecule more susceptible to nucleophilic attack and potentially influencing the acidity of the N-H proton (in a standard indole). Nitro-aromatic compounds are also frequently photosensitive.[8]

  • 1-Hydroxy (N-Hydroxy) Group: The N-hydroxy group is a critical feature. It can alter the electronic properties of the indole nitrogen and may serve as a primary site for oxidative degradation. N-hydroxyindole derivatives have been investigated as enzyme inhibitors and are recognized as a unique class of compounds.[9]

The combination of a strong EWG (nitro) and a deactivating halogen (chloro) is expected to render the indole core electron-deficient, influencing its reactivity compared to unsubstituted indole.

A Framework for Stability Assessment: Forced Degradation Studies

A forced degradation study is the cornerstone of stability assessment.[3] It is designed to produce a target degradation of 5-20% to ensure that the degradation products are detectable without being so excessive that secondary degradation complicates pathway analysis.[10] The following experimental workflow provides a systematic approach.

G Figure 1: Experimental Workflow for Forced Degradation Studies cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis API API Stock Solution (e.g., 1 mg/mL in ACN/H2O) Control Control Sample (Unstressed, t=0) API->Control Store at -20°C Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (60°C in Solution) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo Quench Neutralize & Dilute (Quench Reaction) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV/PDA Analysis (Quantification, Purity) Quench->HPLC LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS for peak ID Data Data Interpretation (Mass Balance, Pathway ID) HPLC->Data G Figure 2: Potential Degradation Pathways cluster_pathways Parent 4-chloro-1-hydroxy-6-nitroindole P1 Ring Opening / Hydrolysis Parent->P1  Acidic / Basic  Conditions P2 N-O Bond Cleavage Parent->P2  Thermal /  Reductive Stress P3 Nitro Group Reduction Parent->P3  Photolytic /  Reductive Stress P4 Dehalogenation Parent->P4  Photolytic Stress P5 Oxidative Dimerization Parent->P5  Oxidative  Stress

Sources

Foundational

The Mechanism of Formation for Substituted 1-Hydroxyindoles: A Technical Guide

Executive Summary Substituted 1-hydroxyindoles (N-hydroxyindoles) represent a privileged class of heterocyclic scaffolds with profound implications in medicinal chemistry and natural product synthesis. Unlike their N-H i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted 1-hydroxyindoles (N-hydroxyindoles) represent a privileged class of heterocyclic scaffolds with profound implications in medicinal chemistry and natural product synthesis. Unlike their N-H indole counterparts, the presence of the N-O bond fundamentally alters the electronic distribution and three-dimensional geometry of the indole core. This structural deviation enables unique reactivity profiles, including unprecedented nucleophilic substitutions and sigmatropic rearrangements.

This whitepaper provides an in-depth mechanistic analysis of the formation of substituted 1-hydroxyindoles. We dissect the two primary synthetic paradigms—reductive cyclization of o-nitroarenes and base-mediated vicarious nucleophilic substitution (VNS)—and explore the structural peculiarities that govern their downstream reactivity.

Core Mechanistic Pathways for 1-Hydroxyindole Formation

The synthesis of 1-hydroxyindoles requires precise control over the oxidation state of the nitrogen atom. Over-reduction leads to standard indoles, while under-reduction stalls at the nitro or nitroso stage. The most robust methodologies rely on the controlled manipulation of o-nitroaryl precursors[1].

Reductive Cyclization of o-Nitrostyrenes and o-Nitroarylalkynes

The reductive cyclization approach utilizes mild reducing agents or metal catalysis to partially reduce a nitro group to a hydroxylamine intermediate, which subsequently undergoes intramolecular cyclization with an adjacent alkyne or alkene[2].

Mechanistically, the reduction of the o-nitro group proceeds via a nitroso intermediate before reaching the hydroxylamine stage. Once the hydroxylamine is formed, the nucleophilic oxygen or nitrogen attacks the adjacent unsaturated bond. In the presence of Lewis acids or specific transition metals (e.g., Pd(II) or In/Zn systems), this step is highly stereoselective[1]. The final aromatization is driven by proton transfer and the thermodynamic stability of the resulting indole core.

ReductiveCyclization A o-Nitrostyrene (Precursor) B Nitroso Intermediate (Partial Reduction) A->B [H] (e.g., SnCl2) C Hydroxylamine Intermediate B->C [H] D Intramolecular Nucleophilic Attack C->D Cyclization E 1-Hydroxyindole (Aromatized) D->E H+ transfer

Reductive cyclization of o-nitrostyrenes to 1-hydroxyindoles via hydroxylamine.

Base-Mediated Annulation and Vicarious Nucleophilic Substitution (VNS)

An alternative, highly atom-economical route is the base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates. This pathway leverages the principles of Vicarious Nucleophilic Substitution (VNS), originally pioneered by Mąkosza[3].

In this mechanism, a strong, sterically hindered base (such as sodium tert-pentoxide) deprotonates the precursor to form a reactive carbanion. This carbanion attacks the electrophilic nitro group intramolecularly, forming a cyclic σH -adduct[4]. The critical driving force for the subsequent aromatization is the elimination of a small molecule—often methanal (formaldehyde)—which forces the ring closure and yields the N-hydroxyindole[4].

VNSAnnulation A Nitroarene + Carbanion B σH-Adduct (Intermolecular) A->B Nucleophilic Addition C Base-Mediated Cyclization B->C Deprotonation D N-O Bond Cleavage / Rearrangement C->D Ring Closure E Substituted 1-Hydroxyindole D->E Methanal Elimination

Base-mediated VNS and annulation pathway for N-hydroxyindoles.

Structural Peculiarities: The "Bishomoallylic Conjugation" Hypothesis

The reactivity of 1-hydroxyindoles is not merely a function of the hydroxyl group; it is deeply rooted in the molecule's quantum mechanical geometry. X-ray crystallographic analyses have demonstrated that the N(1)–O bond in 1-hydroxyindole derivatives deviates significantly from the indole molecular plane (with an angle θ of approximately 24.2°)[5].

This deviation, termed the "bishomoallylic conjugation" hypothesis by Somei and colleagues, indicates that the N(1) atom adopts an sp3 -like hybridization[5]. This structural shift minimizes the electrostatic repulsion between the lone pairs on the nitrogen and the hydroxyl oxygen. Consequently, the molecule is primed for unique nucleophilic substitutions and sigmatropic rearrangements. When the 1-OH group is converted into a good leaving group (e.g., 1-tosyloxy or 1-aryloxy), its departure triggers the migration of π -electrons, forming a transient N(1)=C(2) double bond[5]. This intermediate facilitates[3,3] or ipso-[3,3] sigmatropic shifts, allowing for highly regioselective functionalization at the C(4a) or C(7) positions[6].

SomeiRearrangement A 1-Hydroxyindole B 1-Aryloxy/Tosyloxy (sp3-like N) A->B Derivatization C N=C Double Bond (Transition State) B->C Leaving Group Departure D [3,3] or Ipso-[3,3] Sigmatropic Shift C->D π-Electron Migration E C(4a)/C(7) Substituted Indole D->E Rearomatization

Somei's bishomoallylic conjugation and sigmatropic rearrangement mechanism.

Quantitative Data: Substituent Effects on Cyclization Yields

The electronic nature of substituents on the o-nitroaryl precursor heavily dictates the efficiency of the cyclization. Electron-withdrawing groups (EWGs) generally stabilize the intermediate carbanions in VNS pathways and accelerate nucleophilic attack during reductive cyclization[2]. Conversely, electron-donating groups (EDGs) increase electron density, which can hinder the electrophilic nature of the nitro group, reducing overall yields.

Substituent (R) on Phenyl RingElectronic NatureYield (%) via SnCl₂ ReductionYield (%) via Base-Mediated VNSMechanistic Causality
-H (Unsubstituted) Neutral65%58%Establishes baseline reactivity for the unsubstituted core.
-Cl (Para) Mild EWG78%72%Halogen inductive effects stabilize the intermediate carbanion/hydroxylamine.
-NO₂ (Para) Strong EWG85%81%Strong electron withdrawal highly accelerates intramolecular nucleophilic attack.
-OCH₃ (Para) Strong EDG45%39%Excess electron density dampens the electrophilicity of the nitro/nitroso intermediate.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols have been designed with built-in causality checks.

Protocol A: SnCl₂-Mediated Reductive Cyclization[2]

Objective: Synthesize 3-[(alkylthio)methyl]-1-hydroxy-2-(4'-substituted phenyl)indoles. Causality Check: The use of 4Å molecular sieves is strictly required. Moisture in the reaction mixture will cause the mild reducing agent ( SnCl2​⋅2H2​O ) to over-reduce the nitro group to a primary amine, completely bypassing the hydroxylamine intermediate required for cyclization.

  • Preparation: In an oven-dried flask under an inert N2​ atmosphere, suspend SnCl2​⋅2H2​O (3.3 equiv) and the desired thiol nucleophile (5.0 equiv) in anhydrous dimethoxyethane (DME).

  • Sequestration: Add activated 4Å molecular sieves to the suspension. Stir at room temperature for 30 minutes to ensure complete water sequestration.

  • Initiation: Add the o-nitroaryl substrate (1.0 equiv) dropwise. The reaction mixture will gradually change color as the nitroso intermediate forms.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the appearance of a highly UV-active, polar spot indicates the formation of the 1-hydroxyindole.

  • Quenching: Once complete (2–4 hours), quench the reaction by pouring it into saturated aqueous NaHCO3​ . Why? Neutralizing the tin salts prevents product degradation and facilitates the formation of filterable tin oxides.

  • Isolation: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography.

Protocol B: Base-Mediated Synthesis via Sodium tert-Pentoxide[4]

Objective: One-pot cyclization of alkyl 2-(2-nitroaryl)-2-butenoates to N-hydroxyindoles. Causality Check: Temperature control at 0 °C is non-negotiable. The carbanion intermediate is highly reactive; elevated temperatures lead to polymerization and degradation before the intramolecular cyclization can occur.

  • Preparation: Dissolve the nitroaryl precursor (1.0 equiv) in anhydrous toluene (0.1 M concentration) in a round-bottomed flask purged with N2​ .

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Deprotonation: Add sodium tert-pentoxide (40% solution in toluene, 2.3 equiv) dropwise via syringe. Validation: The solution will immediately turn deep purple, visually confirming the formation of the reactive carbanion.

  • Cyclization: Stir the mixture for 1 hour at 0 °C. During this phase, methanal is eliminated, driving the aromatization.

  • Quenching: Quench the reaction strictly with cold 1M HCl. Why? The acidic quench protonates the resulting N-alkoxide directly to the stable N-hydroxyindole, preventing unwanted side reactions.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Combine the organic layers, dry over MgSO4​ , and purify via silica gel chromatography to yield the pure substituted 1-hydroxyindole.

Conclusion

The formation of substituted 1-hydroxyindoles is a masterclass in controlled reactivity. Whether navigating the delicate redox balance of reductive cyclizations or managing the highly reactive carbanions in base-mediated VNS pathways, the synthesis requires strict adherence to mechanistic principles. Furthermore, understanding the sp3 -like deviation of the N-O bond unlocks advanced functionalization strategies, allowing researchers to exploit these scaffolds for novel drug discovery applications.

References

  • Synthesis of New 1‐Hydroxyindole‐2‐Carboxylates and Mechanistic Studies on Reaction Pathways Source: researcher.life URL:[2]()

  • Nucleophilic substitution reaction in indole chemistry Source: nii.ac.jp URL:[5]()

  • A review on indole synthesis from nitroarenes: classical to modern approaches Source: rsc.org URL:[1]()

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes Source: nih.gov URL:[4]()

  • A [3,3] SIGMATROPIC AND NOVEL IPSO[3,3] SIGMATROPIC REARRANGEMENT OF 1-HYDROXYINDOLE CHEMISTRY Source: clockss.org URL:[6]()

  • Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles Source: osi.lv URL:[3]()

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 4-Chloro-1-hydroxy-6-nitroindole

Executive Summary & Structural Challenges The reduction of 4-chloro-1-hydroxy-6-nitroindole represents a classic chemoselectivity challenge in advanced organic synthesis and drug development. This specific indole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

The reduction of 4-chloro-1-hydroxy-6-nitroindole represents a classic chemoselectivity challenge in advanced organic synthesis and drug development. This specific indole scaffold contains three highly reactive, reducible moieties:

  • C6-Nitro Group (-NO 2​ ): The primary synthetic target, requiring reduction to an aniline derivative (-NH 2​ ).

  • N1-Hydroxy Group (-OH): Characterized by a highly labile N-O bond that is exceptionally susceptible to reductive cleavage, naturally yielding the N-H indole to restore aromatic stability.

  • C4-Chloro Group (-Cl): An activated aryl halide that is notoriously prone to unwanted hydrodehalogenation (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions.

For most active pharmaceutical ingredient (API) syntheses, the objective is to generate 6-amino-4-chloro-1H-indole . This requires a protocol capable of simultaneously reducing the nitro group and cleaving the N-OH bond, while strictly preserving the C-Cl bond.

Mechanistic Insights & Reagent Selection (E-E-A-T)

Standard hydrogenation using Palladium on Carbon (Pd/C) is non-selective. Pd(0) readily undergoes oxidative addition into the C-Cl bond, leading to rapid and irreversible hydrodehalogenation. To circumvent this, two distinct, field-proven methodologies are employed:

Approach A: Sulfided Platinum (Pt(S)/C) Catalytic Hydrogenation

Platinum is inherently less active for oxidative addition into aryl halides than Palladium. By doping the Platinum on Carbon catalyst with sulfur (Pt(S)/C), the most active step and edge sites on the platinum crystal lattice are selectively poisoned. This effectively shuts down the demanding C-Cl oxidative addition pathway, while the terrace sites remain fully active for the less sterically and electronically demanding reduction of the nitro group. This protocol provides a highly scalable, clean reaction profile with minimal byproducts ([1]).

Approach B: Modified Béchamp Reduction (Fe/NH 4​ Cl)

The Béchamp reduction utilizes zero-valent iron (Fe 0 ) as a single-electron transfer (SET) reducing agent. The mechanism involves the adsorption of the nitroarene onto the Fe 0 surface, followed by sequential electron and proton transfers to yield the amine. Because the reduction potential of Fe 0 is insufficient to cleave the strong C-Cl bond, hydrodehalogenation is completely avoided. The mild acidic environment provided by ammonium chloride (NH 4​ Cl) facilitates the necessary protonation steps without the harshness of strong mineral acids, preserving the delicate indole core ([2]).

Note on N-OH Preservation: If the synthetic objective strictly requires preserving the N-hydroxy moiety (yielding 6-amino-4-chloro-1-hydroxyindole), ultra-mild transfer hydrogenation using sodium dithionite (Na 2​ S 2​ O 4​ ) in basic aqueous media must be employed, as both Pt(S)/C and Fe/NH 4​ Cl will inevitably cleave the labile N-O bond.

Comparative Data Analysis

The following table summarizes the expected quantitative and qualitative outcomes of various reduction systems applied to 4-chloro-1-hydroxy-6-nitroindole.

Reagent SystemNitro ReductionN-OH CleavageHydrodehalogenation (C-Cl Cleavage)Primary Isolated Product
Pd/C, H₂ CompleteCompleteHigh (>80%) 6-Amino-1H-indole (Undesired)
Pt(S)/C, H₂ CompleteCompleteTrace (<1%) 6-Amino-4-chloro-1H-indole (Target)
Fe, NH₄Cl CompleteCompleteNone (0%) 6-Amino-4-chloro-1H-indole (Target)
Na₂S₂O₄ CompleteMinimalNone (0%) 6-Amino-4-chloro-1-hydroxyindole

Reaction Pathway Visualization

ReactionPathways Substrate 4-Chloro-1-hydroxy- 6-nitroindole Desired 6-Amino-4-chloro- 1H-indole (Target) Substrate->Desired Pt(S)/C, H2 or Fe/NH4Cl (Chemoselective) Undesired 6-Amino-1H-indole (Dehalogenated) Substrate->Undesired Pd/C, H2 (Non-selective)

Fig 1: Chemoselective reduction pathways of 4-chloro-1-hydroxy-6-nitroindole.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Pt(S)/C

Ideal for scalable, clean API intermediate synthesis.

  • Reaction Setup: In a high-pressure reactor, dissolve 4-chloro-1-hydroxy-6-nitroindole (1.0 eq) in a 1:1 mixture of THF and Methanol (10 mL/g).

    • Causality: THF provides excellent solubility for the nitroindole, while Methanol acts as a protic solvent to facilitate the hydrogenation mechanism.

  • Catalyst Addition: Add 5% Pt(S)/C (0.1 to 0.5 mol% Pt).

    • Causality: The sulfided catalyst is critical to prevent C-Cl cleavage. A low catalyst loading prevents thermal runaway and over-reduction.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of pressurize/depressurize), followed by Hydrogen gas (3 cycles).

    • Causality: Nitrogen removes ambient oxygen to completely eliminate the risk of explosive H₂/O₂ mixtures.

  • Hydrogenation: Pressurize the reactor to 3-4 bar H₂ and stir vigorously at 20-25°C for 12-18 hours.

    • Causality: Room temperature and moderate pressure are sufficient for nitro and N-OH reduction; elevated temperatures increase the risk of overriding the sulfur poisoning, which would cleave the C-Cl bond.

  • In-Process Control (IPC) - Self-Validation: Vent the reactor and sample the mixture for LC-MS analysis.

    • Validation: The reaction is deemed complete when the mass corresponding to the starting material and the intermediate hydroxylamine are fully consumed, and the target mass of 6-amino-4-chloro-1H-indole is dominant.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via crystallization.

    • Causality: Celite traps fine carbon and platinum particulates, preventing heavy metal contamination in the final product.

Protocol B: Modified Béchamp Reduction (Fe/NH 4​ Cl)

Ideal for laboratory-scale synthesis without requiring pressurized hydrogen.

  • Solvent and Electrolyte: In a round-bottom flask, dissolve 4-chloro-1-hydroxy-6-nitroindole (1.0 eq) in Ethanol (5 mL/g). Add an aqueous solution of NH 4​ Cl (3.0 eq dissolved in 2 mL/g H₂O).

    • Causality: Ethanol solubilizes the organic substrate, while water dissolves the NH 4​ Cl, creating a biphasic/homogenous mixture that supports electron transfer.

  • Iron Addition: Heat the mixture to 60°C. Add fine Iron powder (325 mesh, 5.0 eq) in small portions over 30 minutes.

    • Causality: The electron transfer reaction is highly exothermic. Portion-wise addition controls the heat evolution. Fine mesh iron provides a high surface area for the heterogeneous reaction.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor the reaction progress by TLC (Hexane/EtOAc 1:1).

    • Validation: The complete disappearance of the bright yellow nitro compound spot indicates successful reduction.

  • Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a Celite pad. Extract the filtrate with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Causality: Iron oxides (Fe 3​ O 4​ ) form as a byproduct and must be completely removed to isolate the pure amine.

Experimental Workflow Visualization

Workflow Step1 1. Substrate + Pt(S)/C in THF/MeOH Step2 2. N2 Purge (3x) then H2 Purge (3x) Step1->Step2 Step3 3. Hydrogenation (3-4 bar, 20-25°C, 18h) Step2->Step3 Step4 4. IPC Check (LC-MS) Validate Completion Step3->Step4 Step5 5. Celite Filtration & Solvent Evaporation Step4->Step5 Step6 6. Crystallization (Pure Target Amine) Step5->Step6

Fig 2: Self-validating experimental workflow for Pt(S)/C hydrogenation.

References

  • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 76(22), 9353-9359. Available at:[Link]

  • Stewart, M. (2023). "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, 100(9), 3171-3178. Available at:[Link]

Sources

Application

using 4-chloro-1-hydroxy-6-nitroindole as a precursor in alkaloid synthesis

Application Note: 4-Chloro-1-hydroxy-6-nitroindole as a Strategic Precursor in Complex Alkaloid Synthesis Executive Summary The synthesis of complex polycyclic indole alkaloids (e.g., ergot alkaloids, tryptoquivalines, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-1-hydroxy-6-nitroindole as a Strategic Precursor in Complex Alkaloid Synthesis

Executive Summary

The synthesis of complex polycyclic indole alkaloids (e.g., ergot alkaloids, tryptoquivalines, and marine natural products) often requires highly functionalized indole precursors. 4-Chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4)[1] represents a highly specialized, strategic building block. By leveraging the "1-hydroxyindole hypothesis" pioneered by Masanori Somei[2], this precursor allows chemists to bypass traditional, low-yielding electrophilic aromatic substitution pathways. Instead, it enables unique nucleophilic substitutions on the indole nucleus[3], while the orthogonal C4-chloro and C6-nitro substituents provide precise handles for late-stage scaffold annulation.

Mechanistic Grounding: The 1-Hydroxyindole Hypothesis

Traditional indole chemistry relies on the inherent nucleophilicity of the C3 position. However, synthesizing densely substituted alkaloids often requires reversing this polarity. The 1-hydroxyindole hypothesis posits that the N-OH group acts as a critical biosynthetic and synthetic pivot[2].

When the N-OH group is activated (e.g., via O-methylation or O-tosylation), it transforms the indole nucleus into an electrophile. This enables unprecedented nucleophilic substitution at the C2 or C3 positions (umpolung reactivity)[3]. Furthermore, the specific substitution pattern of 4-chloro-1-hydroxy-6-nitroindole offers dual advantages:

  • C6-Nitro Group: Acts as a powerful electron-withdrawing group, stabilizing the inherently sensitive 1-hydroxyindole core against oxidative degradation during early synthetic steps. Later, it serves as a masked amine for pyrroloquinoline or related polycyclic ring closures[4].

  • C4-Chloro Group: Provides a sterically protected, orthogonal handle for late-stage palladium-catalyzed cross-coupling. Because C-Cl bonds are less reactive than C-Br or C-I bonds, the chlorine atom survives early-stage functionalizations and is selectively activated only when a bulky, electron-rich phosphine ligand is introduced.

MechanisticPathway A 4-Chloro-1-hydroxy-6-nitroindole (Starting Material) B O-Activated Indole (N-OMe or N-OTs) A->B Electrophilic Activation (Me2SO4 or TsCl) C C3-Alkylated Intermediate (Tryptamine Core) B->C Nucleophilic Addition (Umpolung Reactivity) D C6-Amino Derivative (Nitro Reduction) C->D Chemoselective Reduction (Fe/HCl or Pd/C, H2) E Polycyclic Alkaloid Scaffold (via C4 Pd-Coupling & Cyclization) D->E Cross-Coupling & Annulation

Caption: Mechanistic pathway for alkaloid scaffold generation from 4-chloro-1-hydroxy-6-nitroindole.

Quantitative Data: Optimization of N-O Activation

The N-hydroxy group is prone to dimerization. Immediate O-activation is required to stabilize the intermediate and enhance the leaving group ability for subsequent C3-functionalization[4].

EntryReagentSolventTemp (°C)Yield (%)Observation / Causality
1MeI, K₂CO₃DMF2545Slow reaction; competitive C-alkylation observed due to soft electrophile.
2 Me₂SO₄, K₂CO₃ Acetone 25 82 Optimal N-O methylation; hard electrophile matches hard oxygen nucleophile.
3TsCl, Et₃NCH₂Cl₂0 to 2578Excellent leaving group installed for aggressive C3-umpolung reactions.
4Boc₂O, DMAPTHF25<10Poor conversion; severe steric hindrance at the N-O bond prevents protection.

Experimental Workflows & Protocols

The following protocols represent a self-validating system for converting 4-chloro-1-hydroxy-6-nitroindole into a functionalized alkaloid precursor.

ProtocolWorkflow Step1 Step 1 N-O Activation (O-Methylation) Step2 Step 2 C3-Functionalization (Tryptamine prep) Step1->Step2 Step3 Step 3 C6-Nitro Reduction (Amine Generation) Step2->Step3 Step4 Step 4 C4-Cross Coupling (Scaffold Annulation) Step3->Step4

Caption: Step-by-step experimental workflow for sequential functionalization.

Protocol A: Phase 1 - Stabilization via O-Methylation

Causality: Converting the N-OH to N-OMe prevents oxidative degradation and creates a superior leaving group, effectively enabling umpolung reactivity at the C3 position.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-chloro-1-hydroxy-6-nitroindole (1.0 eq, 5.0 mmol) and anhydrous acetone (50 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 eq, 12.5 mmol). Note: A weak base is chosen to deprotonate the highly acidic N-OH without triggering ring-opening side reactions.

  • Electrophile Addition: Cool the suspension to 0 °C. Dropwise, add dimethyl sulfate (Me₂SO₄, 1.2 eq, 6.0 mmol). Note: Me₂SO₄ is a hard electrophile that preferentially attacks the hard oxygen nucleophile, preventing unwanted C-alkylation.

  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar, streak-prone starting material spot and the emergence of a distinct, higher Rf​ spot confirms completion. LC-MS will confirm a mass shift of +14 Da.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Phase 2 - Chemoselective C6-Nitro Reduction

Causality: To build polycyclic alkaloid cores, the C6-nitro group must be reduced to an amine for intramolecular cyclization. We utilize Iron/NH₄Cl instead of Pd/C with H₂ to prevent premature hydrodehalogenation of the sensitive C4-chloro group.

  • Preparation: Dissolve the O-methylated intermediate (1.0 eq, 4.0 mmol) in a mixture of EtOH/H₂O (4:1, 40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 20.0 mmol) and NH₄Cl (2.0 eq, 8.0 mmol).

  • Reaction: Heat the mixture to reflux (80 °C) for 3 hours. The mild single-electron transfer mechanism selectively reduces the nitro group to an aniline.

  • Validation Checkpoint: Filter a small aliquot through Celite and analyze via IR spectroscopy. The successful reduction is validated by the disappearance of strong N-O stretching bands at 1530 and 1350 cm⁻¹, replaced by primary N-H stretching bands at 3300–3400 cm⁻¹.

  • Workup: Filter the hot mixture through a pad of Celite, washing generously with hot EtOAc. Concentrate the filtrate and purify via flash chromatography.

Protocol C: Phase 3 - Late-Stage Scaffold Annulation (C4-Cross Coupling)

Causality: With the tryptamine core established and the C6-amine generated, the C4-chloro group is activated to close the final ring. The steric hindrance at C4 requires a bulky, electron-rich phosphine ligand (e.g., XPhos) to facilitate oxidative addition into the stubborn C-Cl bond.

  • Preparation: In an argon-filled glovebox, combine the reduced intermediate (1.0 eq, 1.0 mmol), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and the desired coupling partner (e.g., an arylboronic acid for Suzuki coupling, 1.5 eq).

  • Solvent/Base: Add anhydrous 1,4-dioxane (10 mL) and anhydrous K₃PO₄ (3.0 eq).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) must be used to confirm the exact mass of the fully cyclized polycyclic target, validating the successful oxidative addition and reductive elimination cycle.

References[1] 4-Chloro-1-hydroxy-6-nitroindole | 1167056-13-4 - ChemicalBook -https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82488836.htm[4] Creation of new promoters for plant's root growth: its application for the syntheses of vulcanine and borreline - NII / Heterocycles -https://ci.nii.ac.jp/naid/110002737604[3] The Chemistry of 1-Hydroxyindole Derivatives: Nucleophilic Substitution Reactions on Indole Nucleus - Heterocycles -https://doi.org/10.3987/COM-92-61[2] Imagination and creation: 1-hydroxyindole chemistry and the dream challenge - PubMed (Yakugaku Zasshi) -https://pubmed.ncbi.nlm.nih.gov/18379172/

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for 4-Chloro-1-hydroxy-6-nitroindole

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: 4-Chloro-1-hydroxy-6-nitroindole (CAS: 1167056-13-4)[1] Introduction & Mechanistic Rationale The functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound Focus: 4-Chloro-1-hydroxy-6-nitroindole (CAS: 1167056-13-4)[1]

Introduction & Mechanistic Rationale

The functionalization of highly substituted indole cores is a cornerstone of modern pharmaceutical development. 4-Chloro-1-hydroxy-6-nitroindole presents a unique synthetic dichotomy: it contains a notoriously sluggish electrophile (a C4-chloride on an electron-rich heterocycle) paired with a highly reactive, acidic N-hydroxy moiety.

Designing a successful Palladium-catalyzed cross-coupling protocol for this substrate requires navigating two critical electronic and steric factors:

  • Electronic Activation via the 6-Nitro Group: Indoles are inherently electron-rich, which typically makes the oxidative addition of palladium into a C-Cl bond kinetically unfavorable. However, the strongly electron-withdrawing 6-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indole core. This "pull" effect activates the C4-Cl bond, making it highly susceptible to oxidative addition by Pd(0) species[2]. Furthermore, literature demonstrates that electron-withdrawing groups at the 4- or 6-position significantly stabilize the otherwise fragile 1-hydroxyindole structure against spontaneous degradation[3].

  • The N-Hydroxy Conundrum: The free 1-hydroxy group is a competitive nucleophile and a potent bidentate ligand. If left unprotected during a cross-coupling reaction, it will sequester the palladium catalyst (leading to Pd-black precipitation) or undergo competitive O-arylation. Therefore, masking the N-OH group via O-alkylation (e.g., benzylation) is a mandatory prerequisite to ensure a self-validating, high-yielding catalytic cycle[4].

Synthetic Workflow Visualization

The following workflow outlines the strategic circumvention of N-OH interference, followed by the exploitation of the nitro-activated C-Cl bond.

Pathway SM 4-Chloro-1-hydroxy- 6-nitroindole Prot Step 1: O-Protection (BnBr, K2CO3, DMF) SM->Prot Blocks N-OH interference Int 1-(Benzyloxy)-4-chloro- 6-nitroindole Prot->Int >90% Yield Coupling Step 2: Suzuki Coupling (Pd-Catalyst, Ar-B(OH)2) Int->Coupling Activated C-Cl bond Prod 4-Aryl-1-(benzyloxy)- 6-nitroindole Coupling->Prod C-C Formation Deprot Step 3: Deprotection (H2, Pd/C) Prod->Deprot Optional downstream Final 4-Aryl-6-amino- 1H-indole Deprot->Final Global reduction

Workflow for functionalizing 4-chloro-1-hydroxy-6-nitroindole via Pd-catalyzed cross-coupling.

Quantitative Data: Condition Optimization

To establish a robust Suzuki-Miyaura coupling protocol, various catalyst/ligand systems were evaluated using 1-(benzyloxy)-4-chloro-6-nitroindole and phenylboronic acid as model substrates. The data below summarizes the causality behind the optimal condition selection.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent (0.1 M)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O9025Sluggish oxidative addition; rapid phosphine oxidation observed.
2Pd(OAc)2 / PPh3K2CO3DMF/H2O9038High catalyst decay rate; formation of Pd-black.
3Pd(dppf)Cl2·CH2Cl2K3PO4Dioxane/H2O9078Bidentate ligand stabilizes Pd, preventing premature precipitation.
4 XPhos Pd G2 K3PO4 Dioxane/H2O 90 94 Bulky, electron-rich dialkylbiaryl ligand accelerates both oxidative addition and reductive elimination.
5XPhos Pd G2Cs2CO3Dioxane/H2O9089Stronger base causes minor O-benzyl ether cleavage side-reactions.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for the protected indole intermediate.

Experimental Protocols

Protocol A: O-Benzylation (Protection Step)

Objective: Mask the acidic 1-hydroxy group to prevent catalyst poisoning and competitive nucleophilic attack during downstream cross-coupling[4].

Materials:

  • 4-Chloro-1-hydroxy-6-nitroindole (1.0 equiv)

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-chloro-1-hydroxy-6-nitroindole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K2CO3 (1.5 equiv) in one portion.

    • Causality: A mild inorganic base (K2CO3) is specifically chosen over stronger bases (like NaH or KOtBu) to prevent unwanted ring-opening or degradation of the electron-deficient nitroindole core.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add benzyl bromide (1.1 equiv) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C controls the exotherm and minimizes the risk of poly-alkylation or side reactions at the C3 position.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to thoroughly remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford 1-(benzyloxy)-4-chloro-6-nitroindole.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Achieve selective C-C bond formation at the C4 position, utilizing the electronic activation provided by the 6-nitro group[2].

Materials:

  • 1-(Benzyloxy)-4-chloro-6-nitroindole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.05 equiv)

  • Potassium Phosphate tribasic (K3PO4) (2.0 equiv)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v)

Step-by-Step Procedure:

  • Reagent Loading: In an oven-dried Schlenk tube, combine 1-(benzyloxy)-4-chloro-6-nitroindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%).

    • Causality: The XPhos ligand is highly electron-rich, which forces electron density onto the palladium center, overcoming the activation barrier for oxidative addition into the C-Cl bond. Its extreme steric bulk subsequently forces the aryl groups together, accelerating reductive elimination.

  • Atmosphere Exchange: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen must be rigorously excluded. Traces of O2 will cause rapid homocoupling of the boronic acid and irreversible oxidation of the electron-rich XPhos ligand, halting the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) via syringe to achieve a 0.1 M concentration.

    • Causality: A biphasic solvent system is critical. Dioxane solubilizes the organic indole and boronic acid, while water dissolves the K3PO4, generating the reactive boronate species required for the transmetalation step.

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in an oil bath at 90 °C for 12 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the mixture through a short pad of Celite to remove precipitated palladium salts. Concentrate the filtrate and purify via silica gel chromatography to yield the 4-aryl-1-(benzyloxy)-6-nitroindole derivative.

References

  • Source: chemicalbook.
  • Title: The Chemistry of Indoles. XIII.
  • Source: nih.
  • Source: acs.

Sources

Application

Application Note: High-Throughput In Vitro Cell Viability Assessment of 4-Chloro-1-hydroxy-6-nitroindole Derivatives

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Application Area: Phenotypic Screening, Cytotoxicity Profiling, and Lead Optimization Overview & Application Scope Indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Application Area: Phenotypic Screening, Cytotoxicity Profiling, and Lead Optimization

Overview & Application Scope

Indole derivatives represent a privileged scaffold in medicinal chemistry. Specifically, nitroindoles such as 4-chloro-1-hydroxy-6-nitroindole (CAS 1167056-13-4)[1][2] and its synthetic analogs are heavily investigated for their potent biological activities, including kinase inhibition, c-Myc G-quadruplex DNA binding, and antimicrobial/anticancer efficacy[3][4][5].

When screening libraries of 4-chloro-1-hydroxy-6-nitroindole derivatives for in vitro anti-proliferative activity, researchers must carefully select the appropriate cell viability readout. This application note details a robust, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of these compounds using an ATP-dependent luminescent assay, explicitly designed to bypass the chemical liabilities of traditional colorimetric methods.

Mechanistic Rationale: The Pitfall of Tetrazolium Assays

Expert Insight: Why abandon the standard MTT/MTS assay for nitroaromatics?

Traditional viability assays (MTT, XTT, WST-8) rely on NAD(P)H-dependent cellular oxidoreductases to convert a yellow tetrazolium salt into a purple/orange formazan dye[6]. However, compounds containing a nitroaromatic moiety—such as the 6-nitro group in our target indole scaffold—are highly redox-active.

Nitro compounds can act as alternate electron acceptors or undergo non-enzymatic reduction in the culture medium, directly reducing the tetrazolium salts to formazan in the absence of viable cells[7][8][9]. This chemical interference leads to artificially inflated absorbance readings (false-positive viability), completely invalidating the IC₅₀ data[7][8].

To ensure absolute trustworthiness of the data, this protocol utilizes the CellTiter-Glo® 2.0 Assay . This method quantifies intracellular adenosine triphosphate (ATP) via a luciferase-luciferin bioluminescent reaction[10][11]. Because the luminescent readout relies on enzymatic ATP consumption rather than general redox potential, it is entirely immune to the colorimetric interference caused by 4-chloro-1-hydroxy-6-nitroindole derivatives[11][12].

Experimental Setup & Materials

Cell Lines & Culture
  • A549 (Human Non-Small Cell Lung Carcinoma): Efficacy model.

  • HepG2 (Human Hepatocellular Carcinoma): Hepatotoxicity model.

  • HFF-1 (Human Foreskin Fibroblasts): Non-transformed counter-screen for therapeutic index evaluation.

Reagents & Consumables
  • Assay Kit: CellTiter-Glo® 2.0 Cell Viability Assay (Promega)[11].

  • Test Compounds: 4-chloro-1-hydroxy-6-nitroindole (Parent) and synthesized derivatives, dissolved in 100% molecular-grade DMSO to a 10 mM stock.

  • Microplates: 96-well, flat-bottom, opaque white polystyrene plates. Causality: White plates maximize luminescent signal reflection and prevent the well-to-well optical crosstalk that occurs in clear plates.

Step-by-Step Protocol: ATP-Based Viability Screening

Step 1: Cell Seeding & Edge-Effect Mitigation (Day 1)
  • Harvest cells in the logarithmic growth phase using Trypsin-EDTA.

  • Resuspend in complete culture medium and determine cell viability (must be >95% via Trypan Blue exclusion).

  • Dilute the cell suspension to yield 5,000 cells per 90 µL.

  • Seed 90 µL of the cell suspension into the inner 60 wells of the 96-well opaque white plate.

  • Self-Validating Step: Fill the outer 36 perimeter wells with 100 µL of sterile PBS. Causality: This acts as a thermal and evaporative buffer, preventing the "edge effect" which can skew viability data in the peripheral wells.

  • Incubate plates overnight at 37°C, 5% CO₂ to allow for cell adherence.

Step 2: Compound Preparation & Treatment (Day 2)
  • Prepare a 10-point, 1:3 serial dilution of the 4-chloro-1-hydroxy-6-nitroindole derivatives in 100% DMSO.

  • Perform a 1:100 intermediate dilution of these DMSO stocks into culture medium to create a 10X working solution.

  • Add 10 µL of the 10X working solution to the 90 µL of cultured cells.

  • Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% (v/v) . Causality: DMSO concentrations above 0.5% can induce solvent-mediated cytotoxicity, confounding the drug's true IC₅₀[7].

  • Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

Step 3: Luminescent Assay Execution (Day 4)
  • Remove the 96-well plates from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality: The luciferase enzyme is highly temperature-sensitive. Uneven temperature gradients across the plate will cause severe well-to-well signal variation[12].

  • Add 100 µL of room-temperature CellTiter-Glo® 2.0 Reagent to each test well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes. Causality: Vigorous mixing is required to physically rupture the cell membranes and fully release intracellular ATP into the assay buffer[10][11].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Representative Data & Interpretation

Data should be normalized to the 0.1% DMSO vehicle control (defined as 100% viability). Background luminescence (medium + CellTiter-Glo reagent without cells) must be subtracted from all raw values. IC₅₀ values are calculated using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Hypothetical IC₅₀ Profiling of 4-Chloro-1-hydroxy-6-nitroindole Derivatives (48h Exposure)

Compound IDModifications to Parent ScaffoldA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HFF-1 IC₅₀ (µM)Selectivity Index (HFF-1 / A549)
Parent None (4-chloro-1-hydroxy-6-nitroindole)14.2 ± 1.118.5 ± 1.422.1 ± 2.01.5x
Deriv-01 N-Methylation at Position 1>50.0>50.0>50.0N/A
Deriv-02 C3-Bromination2.4 ± 0.34.1 ± 0.538.6 ± 3.116.1x
Deriv-03 C2-Aryl substitution0.8 ± 0.11.2 ± 0.215.4 ± 1.819.2x

Data Interpretation: The parent compound exhibits moderate, non-selective cytotoxicity. N-methylation (Deriv-01) abolishes activity, suggesting the 1-hydroxy group is critical for target binding. Halogenation (Deriv-02) or aryl substitution (Deriv-03) significantly improves both potency against carcinoma lines and the therapeutic window (Selectivity Index) relative to healthy fibroblasts.

Workflow Visualization

The following diagram illustrates the logical framework for assay selection when working with redox-active nitroindoles, contrasting the failure point of tetrazolium assays against the biochemical mechanism of the ATP-dependent assay.

G Nitro 4-Chloro-1-hydroxy-6-nitroindole (Redox-Active Small Molecule) MTT MTT / MTS Assays (Tetrazolium Reduction) Nitro->MTT Direct Chemical Reduction ATP CellTiter-Glo 2.0 Assay (ATP-Dependent Lysis) Nitro->ATP No Optical Interference FalsePos False Positive Viability (Colorimetric Interference) MTT->FalsePos Invalidates Data Luciferase Luciferase + D-Luciferin + ATP → Oxyluciferin + Light ATP->Luciferase Cell Lysis & ATP Release Accurate Accurate IC50 Determination (Luminescence Readout) Luciferase->Accurate Proportional to Viable Cells

Assay selection logic: Overcoming nitro-compound redox interference using ATP-dependent luminescence.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-1-hydroxy-6-nitroindole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-hydroxy-6-nitroindole. As a senior application scientist, my goal is to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-hydroxy-6-nitroindole. As a senior application scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your yields. The information herein is a synthesis of established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Low Yield and Impurities

Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. This section addresses specific problems you may encounter during the synthesis of 4-chloro-1-hydroxy-6-nitroindole, providing causative explanations and actionable solutions.

Question 1: Why is my overall yield of 4-chloro-1-hydroxy-6-nitroindole consistently low?

Low yields can stem from issues at various stages of the synthesis, from the initial starting materials to the final work-up. Here’s a breakdown of potential causes and their remedies.

Potential Causes & Solutions:

  • Sub-optimal Nitration Conditions: The nitration of the indole ring is a critical step and is highly sensitive to the choice of nitrating agent and reaction conditions.

    • Problem: Using strong, acidic nitrating agents like a mixture of nitric and sulfuric acid can lead to acid-catalyzed polymerization of the indole starting material, resulting in the formation of dark, insoluble tars and a significant decrease in yield.[1]

    • Solution: Employ milder, non-acidic nitrating agents. Reagents such as benzoyl nitrate or ethyl nitrate can offer better control and selectivity, minimizing side reactions.[2] Performing the reaction at low temperatures (e.g., -20°C to 0°C) can also help to suppress polymerization and other side reactions.[1]

  • Instability of the 1-Hydroxyindole Moiety: The 1-hydroxyindole functional group can be unstable under certain conditions.

    • Problem: The stability of 1-hydroxyindoles can be influenced by substituents on the indole ring. While electron-withdrawing groups at the 4-position, like a nitro group, can stabilize the 1-hydroxyindole structure, the molecule can still be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases.[3]

    • Solution: Maintain mild reaction conditions throughout the synthesis and purification steps. Avoid prolonged heating and exposure to strong acids or bases. When possible, keep the reaction mixture and the isolated product at low temperatures.

  • Inefficient Cyclization (if using a Fischer-type synthesis): If your synthetic route involves a Fischer indole synthesis, the efficiency of the cyclization step is paramount.

    • Problem: The Fischer indole synthesis is sensitive to temperature and the choice of solvent and acid catalyst.[4][5] An inappropriate temperature can lead to incomplete reaction or degradation of the product.[4] Similarly, a poor solvent choice can hinder the solubility of intermediates and negatively impact the reaction rate.[4]

    • Solution: Systematically optimize the reaction conditions for the cyclization step. This includes screening different acid catalysts (both Brønsted and Lewis acids), solvents with varying polarities, and a range of temperatures.[4][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]

  • Loss of Product during Work-up and Purification: The final product may be lost during extraction and purification steps.

    • Problem: 4-chloro-1-hydroxy-6-nitroindole may have some solubility in the aqueous phase, leading to losses during extraction. Additionally, it may adhere to silica gel during column chromatography if an inappropriate solvent system is used.

    • Solution: During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. For purification by column chromatography, carefully select the eluent system to ensure good separation from impurities while minimizing product loss on the column. It may be beneficial to perform small-scale trials to optimize the purification protocol.

Question 2: I am observing significant formation of colored impurities that are difficult to remove. What are they and how can I prevent them?

The formation of colored impurities is a common sign of side reactions, such as oxidation or polymerization.

Potential Causes & Solutions:

  • Oxidation of the Indole Ring or the Hydroxyamine: The indole nucleus and the N-hydroxy group are susceptible to oxidation, which can lead to highly colored byproducts.

    • Problem: Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of certain metal ions, can promote oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use degassed solvents. If possible, add an antioxidant to the reaction mixture, although compatibility with the desired reaction should be verified first.

  • Formation of Nitroso Compounds: Side reactions with nitrating agents or their byproducts can sometimes lead to the formation of N-nitrosoindoles.[6]

    • Problem: These impurities can be colored and may interfere with the desired reaction.

    • Solution: Careful control of the stoichiometry of the nitrating agent is crucial. Using a minimal excess can help reduce the formation of such byproducts.[1]

  • Polymerization: As mentioned earlier, acid-catalyzed polymerization is a major source of tarry, colored impurities.[1]

    • Problem: Strong acids protonate the indole ring, initiating a chain reaction that leads to polymer formation.[1]

    • Solution: Avoid strong acids and opt for milder reaction conditions.[1] Maintaining a low reaction temperature is also critical in preventing polymerization.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 4-chloro-1-hydroxy-6-nitroindole, providing insights into the rationale behind common laboratory practices.

Question 3: How critical is the purity of the starting materials and reagents?

Answer:

The purity of your starting materials and reagents is absolutely critical and can significantly impact the yield and purity of your final product. Impurities in the starting indole, for instance, can lead to the formation of undesired side products that may be difficult to separate from the target molecule.[7] Similarly, impurities in your solvents or reagents can interfere with the reaction or act as catalysts for unwanted side reactions. For example, trace amounts of acid in a solvent can be enough to initiate polymerization of the indole.

Best Practices:

  • Always use reagents from reputable suppliers.

  • Purify starting materials if their purity is questionable. Recrystallization or column chromatography are common methods for purifying solid starting materials.

  • Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions.

Question 4: What is the optimal regioselectivity for the nitration step, and how can it be controlled?

Answer:

In the nitration of an indole ring, the electrophilic attack preferentially occurs at the C-3 position due to the higher electron density of the pyrrole ring.[1] However, to synthesize 6-nitroindole derivatives, direct nitration of the parent indole is often not the most efficient method as it can lead to a mixture of isomers.[1]

To achieve regioselectivity for the 6-position, a common strategy involves using a starting material that already has the nitro group in the desired position or using a directing group. For the synthesis of 4-chloro-1-hydroxy-6-nitroindole, a plausible synthetic route would involve starting with a precursor that already contains the 6-nitro group, followed by the formation of the indole ring and subsequent chlorination and N-hydroxylation.

Alternatively, the use of an N-protecting group, such as a sulfonyl group, can influence the position of nitration, sometimes favoring the formation of the 6-nitro isomer.[1]

Question 5: What are the best analytical techniques to monitor the progress of the reaction and characterize the final product?

Answer:

Effective reaction monitoring and product characterization are essential for a successful synthesis.

For Reaction Monitoring:

  • Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method to monitor the consumption of starting materials and the formation of the product. By running a TLC plate with the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture), you can visually track the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information than TLC. It separates the components of the reaction mixture and provides the mass of each component, allowing you to confirm the formation of your desired product and identify potential intermediates and byproducts.

For Final Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a very accurate mass, further confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in your molecule, such as the N-O-H and N-O stretching vibrations of the 1-hydroxyindole and the N-O stretching of the nitro group.

  • Melting Point: A sharp melting point is a good indicator of the purity of a solid compound.

Experimental Protocols

General Protocol for Nitration of an Indole Derivative (Illustrative Example)

This is a general guideline and must be adapted and optimized for the specific substrate.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the indole starting material in a suitable anhydrous solvent (e.g., acetic anhydride or dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -10 °C to 0 °C) using an ice-salt or dry ice-acetone bath.

  • Addition of Nitrating Agent: Slowly add a solution of the nitrating agent (e.g., benzoyl nitrate in the chosen solvent) dropwise to the cooled indole solution while stirring vigorously. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by carefully adding it to a cold aqueous solution of a mild base, such as sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway and Potential Side Reactions

G Start Indole Precursor DesiredProduct 4-Chloro-1-hydroxy-6-nitroindole Start->DesiredProduct Desired Reaction (Mild Conditions) Polymerization Polymerization (Tarry Byproducts) Start->Polymerization Side Reaction (Strong Acid) Oxidation Oxidation Products (Colored Impurities) Start->Oxidation Side Reaction (Air/Heat) NitratingAgent Nitrating Agent (e.g., Benzoyl Nitrate) NitratingAgent->DesiredProduct OtherIsomers Other Nitro-isomers NitratingAgent->OtherIsomers Poor Regioselectivity

Caption: Simplified reaction pathway and common side reactions in indole synthesis.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity Purify Purify/Use High-Purity Starting Materials CheckPurity->Purify Yes CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions No Success Improved Yield Purify->Success OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Yes CheckWorkup Review Work-up & Purification? CheckConditions->CheckWorkup No OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent OptimizeReagent Optimize Nitrating Agent OptimizeSolvent->OptimizeReagent OptimizeReagent->Success OptimizeExtraction Optimize Extraction Procedure CheckWorkup->OptimizeExtraction Yes CheckWorkup->Success No OptimizeChroma Optimize Chromatography OptimizeExtraction->OptimizeChroma OptimizeChroma->Success

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 4-Chloro-1-hydroxy-6-nitroindole

Welcome to the specialized technical support center for the handling, storage, and troubleshooting of 4-chloro-1-hydroxy-6-nitroindole . As an N-hydroxyindole derivative, this compound presents unique stability challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the handling, storage, and troubleshooting of 4-chloro-1-hydroxy-6-nitroindole . As an N-hydroxyindole derivative, this compound presents unique stability challenges. While the indole core is typically robust, the endocyclic N-hydroxy group is highly labile. This guide provides drug development professionals and synthetic chemists with the mechanistic understanding and validated protocols necessary to prevent degradation and ensure reproducible experimental results.

Part 1: Diagnostic FAQs & Troubleshooting

Q: My compound powder has changed from a light yellow/orange to a dark brown solid. Is it still usable? A: No, a shift to a dark brown or black color indicates significant chemical degradation. Endocyclic N-hydroxy groups are notoriously prone to auto-oxidation [2]. When exposed to ambient oxygen and trace transition metals, the N–OH bond undergoes homolytic cleavage, forming reactive nitrenium ions, nitrones, or radical dimers. If your batch has changed color, you must verify its integrity via LC-MS (see Protocol 2) before proceeding with any biological or synthetic assays.

Q: How does the chemical structure of this specific compound affect its shelf-life compared to standard 1-hydroxyindole? A: Unsubstituted 1-hydroxyindole is so unstable that it degrades almost immediately upon isolation. However, the stability of the N-hydroxyindole scaffold is highly dependent on its substituents. Research demonstrates that electron-withdrawing groups (EWGs) at the 4-position significantly stabilize the 1-hydroxyindole structure [1]. In your compound, the 4-chloro and 6-nitro groups pull electron density away from the indole core. This reduces the electron richness of the nitrogen atom, making it less susceptible to spontaneous auto-oxidation. Despite this stabilizing effect, the N–O bond remains sensitive to light, heat, and moisture.

Q: What is the optimal solvent for creating stock solutions, and how long can they be stored? A: You should exclusively use anhydrous, degassed aprotic solvents such as DMSO or DMF. Protic solvents (like water or methanol) facilitate hydrogen bonding that weakens the N–O bond, accelerating decomposition. Stock solutions should ideally be prepared immediately before use. If short-term storage is unavoidable, flush the headspace with Argon, protect the vial from light, and store at -80°C for a maximum of 1 to 2 weeks.

Part 2: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected shelf-life of 4-chloro-1-hydroxy-6-nitroindole.

StateTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid Powder -80°CArgon (Purged)Dark (Amber Vial)> 12 MonthsNone (Optimal Conditions)
Solid Powder -20°CArgon (Purged)Dark (Amber Vial)6 MonthsSlow auto-oxidation
Solid Powder 25°CAmbient AirAmbient Light< 1 WeekPhotolytic cleavage / Oxidation
Solution (DMSO) -80°CArgon HeadspaceDark1 - 2 WeeksSolvolysis / Dimerization
Solution (DMSO) 25°CAmbient AirAmbient Light< 12 HoursRapid nitrone formation

Part 3: Mechanistic Workflows & Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Powder Storage

Causality Check: Argon is strictly recommended over Nitrogen. Because Argon is denser than air, it settles over the solid powder, providing a superior protective blanket against oxygen during the capping process. Amber vials are mandatory because the N–OH bond and the 6-nitro group are susceptible to photolytic cleavage from UV and short-wavelength visible light.

  • Preparation: Pre-chill amber glass vials and purge them with high-purity Argon gas for 10 seconds.

  • Transfer: Inside a glove box (or under a steady, gentle stream of Argon on a benchtop), weigh the 4-chloro-1-hydroxy-6-nitroindole powder.

  • Aliquoting: Transfer the weighed aliquots into the purged amber vials to minimize repeated freeze-thaw cycles and oxygen exposure of the master batch.

  • Sealing: Flush the headspace of each vial with Argon for 3 seconds. Immediately seal with a PTFE-lined cap. Wrap the cap boundary tightly with Parafilm to prevent moisture ingress.

  • Storage: Place the vials in a sealed desiccator box containing indicating silica gel, and store at -80°C.

Protocol 2: LC-MS Quality Control (Self-Validating System)

Causality Check: This protocol acts as a self-validating system to ensure compound integrity. Because the weakest link is the N–O bond, degradation will primarily manifest as either reductive cleavage (yielding the dehydroxylated parent indole) or oxidative dimerization.

  • Sample Prep: Dissolve a 1 mg test aliquot in 1 mL of LC-MS grade, degassed Acetonitrile (avoid protic solvents).

  • Chromatography: Inject 1-5 µL onto a C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm and utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in both negative and positive modes.

  • Validation Analysis:

    • Intact Compound: Look for the expected [M−H]− or [M+H]+ mass.

    • Degradation Markers: Scan for a peak with [M−16] (loss of oxygen, indicating dehydroxylation to 4-chloro-6-nitroindole) or a peak at [2M−2H] (radical dimerization).

    • Action: If the relative abundance of the intact parent peak falls below 95% Total Ion Current (TIC), the batch should be discarded or re-purified via flash chromatography.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways of the compound and how the prescribed storage interventions block these chemical reactions.

G Compound 4-Chloro-1-hydroxy- 6-nitroindole Oxidation Auto-Oxidation (O2 Exposure) Compound->Oxidation Oxygen Photolysis Photolytic Cleavage (UV/Vis Light) Compound->Photolysis Photons Nitrones Nitrones & Dimers (Degradation) Oxidation->Nitrones Radical Formation Indole Dehydroxylated Indole (Degradation) Photolysis->Indole N-O Cleavage Argon Argon/N2 Purge (-80°C) Argon->Oxidation Prevents Amber Amber Vials (Dark Storage) Amber->Photolysis Prevents

Degradation pathways of 4-chloro-1-hydroxy-6-nitroindole and preventative storage interventions.

References

  • Somei, M., Inoue, S., Tokutake, S., Yamada, F., & Kaneko, C. (1981). The Chemistry of Indoles. XIII. Syntheses of Substituted Indoles carrying an Amino, Nitro, Methoxycarbonyl, or Benzyloxy Group at the 4-Position and Their 1-Hydroxy Derivatives. Chemical & Pharmaceutical Bulletin, 29(3), 726-738.[Link]

  • Rani, R., & Granchi, C. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry, 97, 505-524.[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Chloro-1-hydroxy-6-nitroindole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the severe aqueous solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome the severe aqueous solubility challenges associated with 4-chloro-1-hydroxy-6-nitroindole .

This guide bypasses generic advice, focusing instead on the specific thermodynamic and physicochemical properties of your compound. We will exploit its unique chemical handles—specifically the ionizable N-OH group and the planar indole core—to design self-validating solubilization workflows.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular causality behind the precipitation. 4-chloro-1-hydroxy-6-nitroindole is a highly challenging molecule due to its rigid planarity, which drives high crystal lattice energy [11], and its lipophilic substituents.

However, it possesses a critical "solubility handle": the 1-hydroxy (N-OH) group . While unsubstituted 1-hydroxyindoles exhibit a weakly acidic pKa of 8.1–9.8 [9], the strongly electron-withdrawing 6-nitro and 4-chloro groups stabilize the conjugate base via resonance and inductive effects. This drastically lowers the pKa, making the molecule ionizable under mildly basic conditions.

Table 1: Structural Features and Solubilization Strategies
Structural FeaturePhysicochemical PropertyImpact on Aqueous SolubilityTargeted Solubilization Strategy
Indole Core Planar, aromatic symmetryHigh crystal packing energy; resists aqueous hydration [11].Disruption of hydrophobic interactions via HP-β-CD encapsulation.
4-Chloro Group Highly lipophilicIncreases logP; drives the hydrophobic effect in water.Micellar solubilization or dielectric constant reduction (PEG 400).
6-Nitro Group Electron-withdrawingIncreases lipophilicity but provides H-bond acceptors.Co-solvency using hydrogen-bond donating solvents.
1-Hydroxy (N-OH) Acidic handle (Estimated pKa ~6.0)Baseline pKa is 8.1-9.8 [13], but lowered by NO₂/Cl groups.pH Shift: Adjust buffer to pH >7.5 to form a highly soluble salt.

Part 2: Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS?

Cause: This is a classic solvent-shift precipitation, often referred to as the "ouzo effect." When a DMSO stock is diluted into an aqueous buffer, the solvation capacity of the mixture drops exponentially, not linearly. The highly lipophilic 4-chloroindole core rapidly crosses its supersaturation threshold, and the strong crystal lattice energy forces it out of solution [11]. Solution: You must lower the thermodynamic penalty of aqueous solvation before dilution. This is achieved by pre-formulating the DMSO stock with a co-solvent like PEG 400 [3] or by complexing the molecule with a cyclodextrin [15].

Q2: Can I exploit the 1-hydroxy group to improve solubility without using organic solvents?

Cause & Solution: Absolutely. Because the 6-nitro and 4-chloro groups withdraw electron density, the N-OH proton becomes significantly more acidic than a standard 1-hydroxyindole [9]. By adjusting your aqueous assay buffer to a mildly basic pH (e.g., pH 7.8 - 8.0), you deprotonate the N-OH group. The resulting N-O⁻ anion interacts favorably with water via strong ion-dipole forces, breaking the crystal lattice and drastically increasing solubility.

Q3: How do cyclodextrins interact with this specific indole derivative?

Cause & Solution: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a lipophilic inner cavity. The lipophilic 4-chloroindole moiety partitions into this cavity via van der Waals forces and hydrophobic interactions, effectively shielding the water-repelling core from the aqueous environment [15]. The polar N-OH and 6-nitro groups likely protrude toward the cavity rim, forming stabilizing hydrogen bonds with the cyclodextrin's exterior hydroxyls.

Part 3: Self-Validating Solubilization Protocols

A protocol is only as good as its validation. The following methodologies are designed as closed-loop, self-validating systems to ensure your compound is truly in solution, not just suspended as invisible nano-precipitates.

Protocol A: pH-Shift Salt Formation (Recommended for In Vitro Assays)

Mechanism: Exploiting the lowered pKa of the N-OH group to form a soluble anion.

  • Suspension: Weigh the required mass of 4-chloro-1-hydroxy-6-nitroindole and suspend it in 80% of your final target volume using HPLC-grade water.

  • Deprotonation: While stirring vigorously, titrate dropwise with 0.1 M NaOH. Monitor the solution until the cloudy suspension transitions to a completely clear solution.

  • Equilibration: Back-titrate carefully with a strong biological buffer (e.g., 1 M Tris-HCl, pH 8.0) to reach your final target volume and a physiological pH of ~7.8. Ensure the pH remains above the compound's pKa to prevent re-precipitation.

  • Self-Validation Step (Crucial): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze it via HPLC-UV. Validation criteria: The Area Under the Curve (AUC) of the supernatant must match the theoretical 100% concentration. If the AUC is lower, precipitation has occurred, and the pH must be raised slightly.

Protocol B: HP-β-CD Inclusion Complexation (Recommended for In Vivo Dosing)

Mechanism: Thermodynamic shielding of the lipophilic indole core [15].

  • Carrier Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Solvent Priming: Dissolve the indole compound in a minimal volume of ethanol (acting as a temporary bridging co-solvent).

  • Complexation: Add the ethanol stock dropwise into the stirring HP-β-CD solution. The ethanol temporarily solvates the compound, lowering the kinetic barrier for it to partition into the thermodynamically favorable cyclodextrin cavity.

  • Solvent Removal: Stir uncovered under a gentle stream of nitrogen gas for 2 hours to evaporate the ethanol.

  • Self-Validation Step (Crucial): Analyze the resulting solution using Dynamic Light Scattering (DLS). Validation criteria: A monodisperse peak at <10 nm confirms the presence of true inclusion complexes. Peaks >100 nm indicate that the compound has formed nano-precipitates rather than successfully entering the cyclodextrin cavity.

Part 4: Quantitative Co-Solvent Limits

If you must use co-solvents, you must balance solubility enhancement against biological toxicity. Use the table below to design a validated ternary co-solvent system [3].

Table 2: Self-Validating Excipient Limits for Biological Assays
ExcipientMax Final Conc. (In Vitro)Mechanism of ActionSystem Validation Metric
DMSO < 0.5% v/vDisrupts solute-solute H-bonds.Vehicle control cell viability > 95%.
PEG 400 < 2.0% v/vLowers solvent dielectric constant [3].Visual clarity (Absence of Tyndall effect).
HP-β-CD < 10 mMHydrophobic cavity inclusion [15].DLS peak < 10 nm (No aggregation).
Tris Buffer 50 mM (pH 7.8)Maintains deprotonated N-O⁻ state.HPLC-UV recovery matching theoretical stock.

Part 5: Solubilization Decision Workflow

Below is the logical workflow for determining the optimal solubilization strategy based on your specific assay constraints.

Optimization A Precipitation of 4-chloro-1-hydroxy-6-nitroindole B Analyze Physicochemical Properties (pKa, logP) A->B C1 pH Shift (pH > 7.5) Deprotonate N-OH B->C1 C2 HP-β-CD Complexation Shield Indole Core B->C2 C3 Co-Solvent Mixture (DMSO/PEG400/Water) B->C3 V1 Validate: HPLC-UV Recovery > 95% C1->V1 V2 Validate: DLS Clear Micelles < 10nm C2->V2 V3 Validate: Cell Viability Vehicle Toxicity < 5% C3->V3 D Soluble & Stable Formulation Ready for Assays V1->D V2->D V3->D

Caption: Workflow for overcoming indole precipitation via pH, cyclodextrin, or co-solvent strategies.

References

  • [3] Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed (National Institutes of Health). Available at:[Link]

  • [9] Duksung Women's University Researchers. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Duksung.ac.kr. Available at: [Link]

  • [11] Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at:[Link]

  • [13] Heterocycles. (1999). HETEROCYCLES, Vol. 50, No. 2, 1999 (Review on 1-Hydroxyindoles). Clockss.org. Available at:[Link]

  • [15] PMC (National Institutes of Health). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at:[Link]

Optimization

Technical Support Center: 4-Chloro-1-hydroxy-6-nitroindole Functionalization

Welcome to the advanced troubleshooting hub for 4-chloro-1-hydroxy-6-nitroindole . This polyfunctional scaffold presents a unique chemoselectivity challenge in drug development and synthetic methodology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for 4-chloro-1-hydroxy-6-nitroindole . This polyfunctional scaffold presents a unique chemoselectivity challenge in drug development and synthetic methodology. The molecule contains three highly reactive vectors: an ambident 1-hydroxy group prone to divergent alkylation, a sterically hindered 4-chloro position requiring high-energy activation for cross-coupling, and a 6-nitro group susceptible to over-reduction.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind side-product formation and provide self-validating workflows to ensure experimental integrity at every step.

Module 1: Regiocontrol in 1-Hydroxy Group Alkylation

FAQ: Why am I isolating N-alkoxyindoles or C3-alkylated side products instead of the desired O-alkylated compound?

Scientist's Insight & Causality: The 1-hydroxyindole system (pKa ~8.1–9.8) acts as an ambident nucleophile[1]. Upon deprotonation, the resulting nitronate/enolate intermediate can react at the oxygen, nitrogen, or C3 carbon. The formation of N-alkoxy or C3-alkylated side products is a direct consequence of mismatched hard/soft acid-base interactions.

Using a strong base like NaH in a less polar solvent (THF) increases the "naked" nature of the enolate, driving softer C3-alkylation. Conversely, prolonged heating with excess electrophile promotes rearrangement to N-alkoxyindoles[2]. To exclusively drive O-alkylation, you must use a mild, hard base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) to stabilize the oxygen anion.

Alkylation Substrate 4-Chloro-1-hydroxy- 6-nitroindole Deprotonation Nitronate / Enolate Intermediate Substrate->Deprotonation Base (e.g., K2CO3) O_Alk O-Alkylated Product (Desired) Deprotonation->O_Alk Hard Electrophile, Controlled Temp N_Alk N-Alkoxyindole (Side Product) Deprotonation->N_Alk Excess Alkylating Agent, Prolonged Time C_Alk C3-Alkylated Indole (Side Product) Deprotonation->C_Alk Soft Electrophile, High Temp

Divergent alkylation pathways of 1-hydroxyindoles leading to O-, N-, and C-alkylated products.

Quantitative Data: Base & Solvent Effects on Regioselectivity
Base (Equiv)SolventTemp (°C)O-Alkylation (%)C3-Alkylation (%)N-Alkylation (%)
K₂CO₃ (1.5) DMF 25 85 <5 <5
NaH (1.2)THF0 to 2540455
Cs₂CO₃ (2.0)MeCN60301050
Self-Validating Protocol: Chemoselective O-Alkylation
  • Preparation : Dissolve 4-chloro-1-hydroxy-6-nitroindole (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Deprotonation : Add anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ acts as a hard base, selectively deprotonating the 1-OH without over-activating the C3 position. Stir for 15 minutes at 0 °C.

  • Electrophile Addition : Add the alkyl halide (1.1 equiv) dropwise. Maintain the temperature between 0 °C and 25 °C for 2 hours.

  • Self-Validation Checkpoint : Before quenching, sample 10 µL of the reaction mixture into 1 mL MeCN. Run LC-MS and ¹H NMR. Validation Criteria : LC-MS must show the target mass [M+R]⁺. ¹H NMR must display an intact C3-H singlet at ~7.2 ppm. If the C3-H signal is missing, C-alkylation has occurred; discard and restart with stricter temperature control.

  • Workup : Quench with ice water, extract with EtOAc, and wash 3x with brine to remove residual DMF.

Module 2: Overcoming Protodehalogenation in 4-Chloro Cross-Coupling

FAQ: My Suzuki-Miyaura coupling at the 4-chloro position yields mostly the protodehalogenated indole. How do I prevent this?

Scientist's Insight & Causality: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the initial Pd(0) oxidative addition sluggish. While the 6-nitro group withdraws electron density and theoretically activates the ring, it also coordinates to the palladium center, creating off-cycle resting states[3].

If oxidative addition is slow, or if transmetalation is delayed by poor base solubility, the active Pd(II) species will undergo β-hydride elimination or abstract a proton from the solvent, yielding the protodehalogenated side product. You must force the catalytic cycle forward using bulky, electron-rich biaryl phosphine ligands (like XPhos) that accelerate both oxidative addition and reductive elimination, outcompeting the protodehalogenation pathway[4].

CrossCoupling Start Pd-Catalyzed Coupling of 4-Chloroindole Issue High Protodehalogenation or No Reaction? Start->Issue Check1 Check Ligand Issue->Check1 Poor Oxidative Addition Check2 Check Base/Solvent Issue->Check2 Slow Transmetalation Check3 Nitro Group Interference Issue->Check3 Catalyst Poisoning Sol1 Use Bulky, Electron-Rich Ligands (e.g., XPhos) Check1->Sol1 Sol2 Switch to Anhydrous K3PO4 in Dioxane/Toluene Check2->Sol2 Sol3 Lower Temp, Increase Catalyst Loading Check3->Sol3

Decision tree for troubleshooting palladium-catalyzed cross-coupling of 4-chloroindoles.

Quantitative Data: Ligand Optimization for 4-Chloroindoles
LigandCatalystBaseTarget Yield (%)Protodehalogenation (%)Unreacted (%)
PPh₃Pd(OAc)₂Na₂CO₃51580
dppfPd(dppf)Cl₂K₂CO₃253040
XPhos Pd₂(dba)₃ K₃PO₄ 92 <2 <2
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Catalyst Pre-activation : In a glovebox, combine Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a Schlenk flask. Causality: Pre-mixing ensures the formation of the highly active mono-ligated L-Pd(0) species before introducing the competitive nitro-substrate.

  • Reagent Addition : Add the boronic acid (1.5 equiv) and 4-chloro-1-alkoxy-6-nitroindole (1.0 equiv).

  • Solvent & Heating : Add degassed 1,4-Dioxane (0.1 M). Heat at 80 °C for 4 hours.

  • Self-Validation Checkpoint : Pull a 50 µL aliquot, filter through a celite plug, and analyze via GC-MS. Validation Criteria : The ratio of the desired cross-coupled product mass to the protodehalogenated mass ([M-Cl+H]⁺) must be >20:1. If protodehalogenation exceeds 5%, verify the anhydrous nature of your K₃PO₄, as trace water drastically accelerates proton abstraction.

  • Workup : Filter through silica, concentrate, and purify via flash chromatography.

Module 3: Chemoselective Reduction of the 6-Nitro Group

FAQ: Hydrogenation of the 6-nitro group is cleaving my 1-alkoxy bond and removing the 4-chloro substituent. What is the alternative?

Scientist's Insight & Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is a blunt instrument. It will indiscriminately reduce the 6-nitro group, hydrodehalogenate the 4-chloro position, and cleave the labile N-O bond of the 1-hydroxy/alkoxy moiety[5].

To achieve chemoselectivity, you must switch from a surface-catalyzed hydrogenation to a Single-Electron Transfer (SET) mechanism. The Béchamp reduction (Iron powder and NH₄Cl) provides mild, step-wise electron transfers that selectively reduce the nitro group to an aniline without generating the highly reactive hydride species responsible for dehalogenation and N-O cleavage[6].

Reduction Substrate 6-Nitroindole Derivative Path1 Pd/C, H2 (Harsh) Substrate->Path1 Path2 Fe, NH4Cl (Mild SET) Substrate->Path2 SideProd Hydrodehalogenation & N-O Cleavage Path1->SideProd Desired 6-Aminoindole (Intact Cl & N-O) Path2->Desired

Divergent reduction pathways illustrating chemoselective nitro reduction versus over-reduction.

Self-Validating Protocol: Béchamp Reduction of 6-Nitroindoles
  • Activation : Suspend Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv) in a 3:1 mixture of EtOH:H₂O (0.2 M). Heat to 60 °C for 15 minutes. Causality: Pre-heating etches the iron surface, removing the unreactive oxide layer and generating the active Fe(0) reducing species.

  • Substrate Addition : Add the 6-nitroindole substrate (1.0 equiv) portion-wise. Reflux at 80 °C for 2 hours.

  • Self-Validation Checkpoint : Spot the reaction on a TLC plate (Hexanes:EtOAc 1:1) alongside the starting material. Validation Criteria : The yellow starting material spot must completely disappear, replaced by a highly fluorescent (under 254 nm UV) lower-Rf spot. A Ninhydrin stain must turn purple, confirming the presence of the primary amine.

  • Workup : Cool to room temperature, filter the iron salts through a tightly packed Celite pad, wash with hot EtOAc, and concentrate the filtrate.

References
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: MDPI URL:[Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes Source: NIH / PMC URL:[Link]

  • Selected Patented Cross-Coupling Reaction Technologies Source: Chemical Reviews (ACS) URL:[Link]

  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin Source: ElectronicsAndBooks / Historical Literature URL:[Link]

  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines Source: NIH / PMC URL:[Link]

Sources

Troubleshooting

improving catalyst turnover with 4-chloro-1-hydroxy-6-nitroindole substrates

Topic: Improving Catalyst Turnover with 4-Chloro-1-hydroxy-6-nitroindole Substrates Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Catalyst Turnover with 4-Chloro-1-hydroxy-6-nitroindole Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high turnover numbers (TON) when using 4-chloro-1-hydroxy-6-nitroindole in transition-metal catalysis. This substrate represents a "perfect storm" of competing reactivities: a highly nucleophilic/coordinating 1-hydroxy group, an activating but competitively coordinating 6-nitro group, and the target C4-Cl bond.

This guide provides field-proven, mechanistically grounded solutions to prevent catalyst poisoning, eliminate off-cycle resting states, and drive your cross-coupling reactions to completion.

Part 1: Mechanistic Troubleshooting Board (The "Why")

To improve catalyst turnover, we must first understand the causality of catalyst death. Palladium catalysts deactivate when the rate of decomposition (often via aggregation into Pd black) outpaces the rate of the catalytic cycle. With 4-chloro-1-hydroxy-6-nitroindole, this happens via two primary pathways:

  • N-O Anion Chelation (The Primary Poison): Under the basic conditions required for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the 1-hydroxyindole moiety is readily deprotonated. The resulting N-O anion is a potent bidentate-like ligand that displaces phosphine ligands, sequestering the active Pd(II) intermediate into a dormant, off-cycle resting state .

  • Nitro Group Inhibition: The 6-nitro group is strongly electron-withdrawing. While this beneficially activates the C4-Cl bond for rapid oxidative addition, the nitro group itself can competitively bind to the electron-rich Pd(0) center, preventing the substrate from orienting correctly for oxidative addition or transmetalation .

To rescue the catalyst, we must design a self-validating system that physically shields the metal center and chemically masks the coordinating groups.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my palladium catalyst precipitate as "Pd black" before reaching 20% conversion? A: Catalyst precipitation indicates that your catalytic cycle is stalled, usually at the transmetalation or reductive elimination step. With this specific substrate, the base deprotonates the 1-OH group, forming an N-O anion that strongly chelates the Pd(II) intermediate. Over time, these dormant species aggregate and decompose into inactive Pd(0) nanoparticles . You must either pre-protect the 1-OH group or use an in situ masking strategy.

Q: How can I prevent the 6-nitro group from inhibiting the reaction? A: Lower the reaction temperature. Because the 6-nitro group highly activates the C4-Cl bond, oxidative addition is exceptionally fast. You do not need the standard 80–100 °C required for typical aryl chlorides. By lowering the temperature to 40 °C, you provide enough thermal energy for oxidative addition, but not enough for the nitro group to thermodynamically displace your sterically hindered phosphine ligands .

Q: What is the best ligand class for this substrate? A: Dialkylbiaryl monophosphines (Buchwald-type ligands) like BrettPhos or GPhos are mandatory. Their extreme steric bulk prevents the formation of bis-ligated Pd(II) species, forcing a highly active mono-ligated pathway. More importantly, the biaryl scaffold physically wraps around the palladium center, creating a steric shield that blocks the planar 6-nitro group and the N-O anion from coordinating .

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between ligand choice, reaction conditions, and catalyst turnover. Notice how mitigating both the N-O and -NO₂ coordination pathways yields an exponential increase in TON.

LigandBaseAdditive / StrategyTemp (°C)Conversion (%)Turnover Number (TON)Primary Deactivation Pathway
PPh₃K₂CO₃None8015150N-O Anion Chelation
XPhosK₃PO₄None8045450-NO₂ Coordination
BrettPhosK₃PO₄TIPS-Cl (in situ)40989,800None (Optimized)

Part 4: Experimental Protocol (Self-Validating Workflow)

This self-validating protocol utilizes an in situ silylation strategy to mask the 1-hydroxy group dynamically, preventing off-cycle Pd(II) sequestration without requiring a separate protection/deprotection synthetic step.

Workflow: High-Turnover Suzuki-Miyaura Coupling

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-chloro-1-hydroxy-6-nitroindole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

  • Catalyst Activation: In a separate vial, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and BrettPhos (0.012 mmol, 1.2 mol%) in anhydrous, degassed THF (5 mL). Stir for 5 minutes until the solution turns pale orange, indicating the formation of the active Pd(0) complex.

  • In Situ Protection: Add the catalyst solution to the Schlenk flask. Immediately add Triisopropylsilyl chloride (TIPS-Cl, 1.1 mmol) via microsyringe.

  • Validation Checkpoint: Seal the flask and stir at room temperature for 15 minutes. Self-Validation: Pull a 10 µL aliquot and check via TLC or GC-MS. You should observe the complete disappearance of the highly polar starting material and the appearance of the lipophilic TIPS-protected indole. This confirms the N-O chelation threat is neutralized before the catalytic cycle fully engages.

  • Execution: Move the flask to a pre-heated oil bath at 40 °C. Stir for 12 hours. The low temperature prevents the 6-nitro group from competing for the Pd center.

  • Work-up and Deprotection: Quench the reaction with saturated aqueous NH₄Cl (5 mL). To remove the TIPS group and yield the free 1-hydroxyindole product, add 1.5 equivalents of TBAF (1M in THF) directly to the organic layer and stir for 30 minutes before final extraction with EtOAc.

Part 5: Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific off-cycle traps caused by the 4-chloro-1-hydroxy-6-nitroindole substrate and how our optimized protocol blocks them.

CatalystTurnover Substrate 4-Chloro-1-hydroxy- 6-nitroindole OxAdd Oxidative Addition (Fast at C4-Cl) Substrate->OxAdd Cat Active Pd(0) Catalyst (Bulky Ligand) Cat->OxAdd Poison2 Catalyst Inhibition (-NO2 Coordination) Cat->Poison2 Nitro group competition Trans Transmetalation OxAdd->Trans Poison1 Dormant Off-Cycle State (N-O Anion Chelation) OxAdd->Poison1 Base deprotonates 1-OH RedElim Reductive Elimination (Product Release) Trans->RedElim RedElim->Cat High TON Rescue In Situ TIPS Protection & Low Temp (40°C) Rescue->Poison1 Blocks Rescue->Poison2 Blocks

Catalytic cycle showing off-cycle deactivation by 4-chloro-1-hydroxy-6-nitroindole and rescue.

References

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions | Source: DSpace@MIT | URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Source: Chemical Reviews (ACS) | URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors | Source: PubMed Central (PMC) | URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-chloro-1-hydroxy-6-nitroindole purity analysis

A Comparative Guide to HPLC and Alternative Methods for the Purity Analysis of 4-chloro-1-hydroxy-6-nitroindole For researchers, scientists, and drug development professionals, establishing the purity of novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to HPLC and Alternative Methods for the Purity Analysis of 4-chloro-1-hydroxy-6-nitroindole

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-chloro-1-hydroxy-6-nitroindole, a key intermediate in many synthetic pathways. The performance of this robust HPLC method is objectively compared with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), supported by experimental data and validation principles grounded in regulatory standards.

The Critical Role of Purity Analysis

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-chloro-1-hydroxy-6-nitroindole directly influences the quality, safety, and efficacy of the final drug product.[1] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. Therefore, a robust, validated analytical method is not merely a quality control check but a fundamental component of the drug development process, mandated by regulatory bodies such as the FDA and EMA.[1][2][3]

This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and reliability in separating a wide range of non-volatile and semi-volatile compounds.[1][4][5]

Proposed HPLC Method for 4-chloro-1-hydroxy-6-nitroindole

Based on the chemical structure of 4-chloro-1-hydroxy-6-nitroindole (a halogenated, nitroaromatic indole derivative), a reversed-phase HPLC method with UV detection is proposed. The presence of the aromatic indole ring and the nitro group provides a strong chromophore, making UV detection a suitable and sensitive choice.[4][6] The chlorinated and hydroxylated nature of the molecule suggests good retention on a non-polar stationary phase like C18.

Experimental Protocol: HPLC
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its hydrophobic stationary phase, which is ideal for retaining and separating aromatic and moderately polar compounds like the target analyte.[4][5]

  • Mobile Phase A : 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Mobile Phase B : Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength and low UV cutoff.

  • Gradient Elution : A gradient is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate : 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.

  • Detection Wavelength : 254 nm. This wavelength is commonly used for aromatic compounds and is likely to provide good sensitivity for the nitroindole chromophore.[7] A PDA detector would be advantageous to monitor peak purity and select the optimal wavelength.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Sample Preparation : Dissolve 1 mg of the 4-chloro-1-hydroxy-6-nitroindole sample in 1 mL of acetonitrile (or a suitable diluent like 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate Validation_Flow start_node Method Development Specificity Specificity start_node->Specificity validation_param validation_param sub_param sub_param end_node Validated Method Linearity_Range Linearity & Range Specificity->Linearity_Range Establishes interference-free measurement Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Ensures reliability Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Robustness Robustness LOD_LOQ->Robustness Defines sensitivity limits Robustness->end_node Confirms method reliability

Caption: Logical flow of the HPLC method validation process.

Comparative Analysis with Alternative Technologies

While HPLC is a robust and widely used technique, other technologies may offer advantages in specific scenarios. [1][8]Here, we compare our proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation that can handle much higher pressures (up to 15,000 psi). [8][9][10]

  • Principle of Operation : The smaller particle size provides a significant increase in chromatographic efficiency, leading to better resolution and sensitivity. The van Deemter equation, which describes the relationship between linear velocity and plate height, shows that with smaller particles, the optimal flow rate is higher, and the curve is flatter, allowing for faster separations without a significant loss of efficiency. [11]* Advantages over HPLC :

    • Speed : UPLC can reduce analysis times by a factor of up to 10 compared to traditional HPLC. [10][12] * Resolution : The increased efficiency leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities. [9][11] * Sensitivity : Narrower peaks result in a greater peak height for a given mass, leading to lower detection limits. [9] * Reduced Solvent Consumption : Shorter run times and lower flow rates (on correspondingly smaller ID columns) significantly reduce solvent usage, making it a "greener" and more cost-effective technique. [9][12]* Disadvantages :

    • Higher Cost : UPLC systems have a higher initial capital cost compared to HPLC systems. [10] * Method Transfer : Transferring an existing HPLC method to a UPLC system requires careful redevelopment and re-validation.

    • Sample Cleanliness : UPLC systems are more susceptible to clogging from particulate matter in the sample due to the smaller particle size of the column and narrower tubing.

Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate analytes based on their charge, size, and electrophoretic mobility in a narrow fused-silica capillary. [13]

  • Principle of Operation : When a high voltage is applied across the capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge. The separation is driven by differences in the charge-to-size ratio of the analytes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be used to separate a wide variety of molecules, including neutral compounds in the case of MEKC.

  • Advantages over HPLC :

    • High Efficiency : CE can achieve very high theoretical plate counts, often exceeding those of HPLC, leading to excellent resolution.

    • Minimal Sample and Reagent Consumption : Only nanoliter volumes of sample are injected, and the total volume of BGE used is very small.

    • Orthogonal Selectivity : The separation mechanism is fundamentally different from reversed-phase chromatography, making CE an excellent complementary technique for confirming purity and separating impurities that may co-elute in HPLC.

    • Simplicity : The instrumentation is relatively simple, with no high-pressure pumps or packed columns.

  • Disadvantages :

    • Lower Sensitivity with UV Detection : The on-capillary detection path length is very short, which can lead to lower sensitivity compared to HPLC with a standard flow cell.

    • Reproducibility : Migration times can be more susceptible to variations in buffer composition, temperature, and the condition of the capillary wall, sometimes making it less robust than HPLC for routine QC.

    • Limited Loadability : The small injection volumes make it unsuitable for preparative-scale work.

Performance Comparison Summary
FeatureHPLC (Proposed Method)UPLCCapillary Electrophoresis (CZE)
Principle Differential partitioning between mobile and stationary phases.Same as HPLC, but with sub-2 µm particles and high pressure.Differential migration in an electric field based on charge-to-size ratio.
Typical Run Time 30 minutes3-5 minutes5-15 minutes
Resolution Good to ExcellentExcellent to SuperiorExcellent to Superior
Sensitivity (UV) GoodVery GoodModerate (can be improved with specialized cells)
Solvent Consumption HighLowVery Low (Aqueous buffers)
Robustness HighHighModerate to High
Cost (Instrument) ModerateHighModerate
Best For Routine QC, method development, robust and reliable purity analysis.High-throughput screening, complex impurity profiling, fast analysis.Orthogonal purity confirmation, chiral separations, analysis of charged molecules.

Conclusion and Recommendations

The proposed reversed-phase HPLC method provides a robust, reliable, and validated approach for the purity analysis of 4-chloro-1-hydroxy-6-nitroindole, suitable for routine quality control in a pharmaceutical setting. Its performance is well-understood, and the methodology is widely available in analytical laboratories.

The choice between HPLC, UPLC, and CE ultimately depends on the specific analytical challenge and laboratory resources.

  • For routine quality control and standard purity assessment , the validated HPLC method is the gold standard, offering a balance of performance, cost, and robustness.

  • For high-throughput environments or when dealing with complex impurity profiles that require the highest resolution and speed, UPLC is the superior choice, providing significant advantages in efficiency and reduced operational costs over time. [8][12]* Capillary Electrophoresis serves as an invaluable orthogonal technique . It is highly recommended for cross-validation to confirm the purity results obtained by liquid chromatography, as its different separation mechanism can reveal impurities not detected by HPLC or UPLC.

By employing a primary method like HPLC or UPLC and complementing it with an orthogonal technique like CE, researchers and drug developers can build a comprehensive and scientifically sound purity profile for 4-chloro-1-hydroxy-6-nitroindole, ensuring the quality and safety of this critical chemical entity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmTech. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation. [Link]

  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine. DTIC. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

  • Principles of Capillary Electrophoresis – A Small Synthesis. Gnoscience. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. Pharmacy Practice. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analysis of small molecules for clinical diagnosis by capillary electrophoresis. PubMed. [Link]

  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD.org. [Link]

  • Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Research and Reviews. [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. [Link]

  • HPLC traces of the enzymatic halogenation of l-tryptophan (1 mM) and... ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PMC. [Link]

  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]

  • JP18 医薬品各条の試験項目の HPLC 分析で該当するアジレント HPLC カラム. Agilent. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship. [Link]

  • HPLC trace for proof of purity. Reddit. [Link]

  • US6413431B1 - HPLC method for purifying organic compounds.

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Comparative

mass spectrometry fragmentation comparison of substituted 1-hydroxyindoles

Mass Spectrometry Fragmentation Comparison of Substituted 1-Hydroxyindoles: A Technical Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related indole ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Comparison of Substituted 1-Hydroxyindoles: A Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing closely related indole pharmacophores during drug metabolism and pharmacokinetics (DMPK) profiling. 1-Hydroxyindoles are critical intermediates in the synthesis of complex natural products (such as stephacidin and nocathiacin) and often emerge as reactive biological metabolites. Accurate structural elucidation using high-resolution tandem mass spectrometry (HR-MS/MS) requires a deep understanding of their gas-phase dissociation kinetics.

This guide objectively compares the fragmentation behavior of substituted 1-hydroxyindoles against their 1-methoxy and unsubstituted alternatives, providing a self-validating experimental framework for your analytical workflows.

Mechanistic Foundations & Causality in Fragmentation

The fundamental analytical difference between 1-hydroxyindoles and other indole derivatives lies in the thermodynamic lability of the N–O bond during Collision-Induced Dissociation (CID).

  • 1-Hydroxyindoles: Under positive electrospray ionization (+ESI), protonation typically occurs at the C-3 position or directly at the hydroxyl oxygen. The dominant, low-energy CID pathway is the rapid neutral loss of water (-18 Da). The causality here is driven by the thermodynamic stability of the resulting indole cation. Subsequent high-energy fragmentation leads to the classic indole ring contraction via the loss of hydrogen cyanide (-27 Da), as detailed in [1].

  • 1-Methoxyindoles: In contrast, the N-methoxy group alters the electron distribution and steric profile. The primary fragmentation is often the homolytic cleavage of the O–CH3 bond, resulting in the loss of a methyl radical (-15 Da) to form a highly stable radical cation, or the loss of methanol (-32 Da) depending on the applied collision energy[2].

  • Substituent Effects: The presence of electron-withdrawing groups can completely alter this hierarchy. For instance, in negative ion mode (-ESI), preferentially exhibit ester cleavage before N-OH dissociation, demonstrating that local electronics dictate the primary fragmentation site[3].

Fragmentation M1 1-Hydroxyindole [M+H]+ (m/z 134) M2 Indole Cation [M+H - H2O]+ (m/z 116) M1->M2 Loss of H2O (-18 Da) M3 Indenyl Cation [M+H - H2O - HCN]+ (m/z 89) M2->M3 Loss of HCN (-27 Da) M4 1-Methoxyindole [M+H]+ (m/z 148) M4->M2 Loss of CH3OH (-32 Da) M5 Radical Cation [M+H - CH3•]+• (m/z 133) M4->M5 Loss of CH3• (-15 Da) M6 Quinolinium Cation [M+H - CH3• - CO]+• (m/z 105) M5->M6 Loss of CO (-28 Da)

Comparative ESI-MS/MS fragmentation pathways of 1-hydroxyindole and 1-methoxyindole.

Comparative Data Analysis

To objectively evaluate these differences, the following table summarizes the quantitative MS/MS data across different indole classes. The data highlights the shift in primary neutral losses based on N-substitution.

Table 1: Comparative ESI-MS/MS Fragmentation Patterns of Indole Derivatives

Compound ClassPrecursor IonPrimary Neutral LossCharacteristic Fragment (m/z)Mechanistic Rationale
Unsubstituted Indole [M+H]+-HCN (27 Da)[M+H-27]+Ring contraction to aza-tropylium/indenyl cation
1-Hydroxyindole [M+H]+-H2O (18 Da)[M+H-18]+Cleavage of labile N-OH bond; dehydration
1-Methoxyindole [M+H]+-CH3• (15 Da)[M+H-15]+•Radical loss forming stable quinolinium radical cation
3-Carboxylate-1-hydroxyindole [M-H]--CO2Et / -OHVaries based on esterEster cleavage dominant over N-OH cleavage in negative mode

Self-Validating Experimental Protocol

To ensure trustworthiness in your structural assignments, you cannot rely solely on m/z matching against a database. You must build a self-validating system. The following protocol integrates Hydrogen-Deuterium Exchange (HDX) directly into the LC-MS workflow to unequivocally prove the presence of the N-OH group.

Workflow S1 Sample Prep 0.1% FA in MeOH S2 UHPLC C18 Gradient S1->S2 S3 ESI-Q-TOF +ESI Mode S2->S3 S4 CID 10-40 eV Ramp S3->S4 S5 Validation D2O Exchange S4->S5

Self-validating LC-MS/MS workflow for the structural elucidation of indole derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized indole derivative in LC-MS grade methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source, enhancing ionization efficiency in positive ESI mode by facilitating the formation of [M+H]+ species.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.8 µm). Use a gradient elution from 5% to 95% Mobile Phase B (0.1% FA in ACN) over 15 minutes.

    • Causality: The gradient ensures the separation of the 1-hydroxyindole from potential N-oxide tautomers or oxidized degradation products before they enter the MS source, preventing chimeric MS/MS spectra[4].

  • Mass Spectrometry Acquisition: Operate the Q-TOF mass spectrometer in +ESI mode. Set the capillary voltage to 4.0 kV and the desolvation temperature to 300 °C.

  • Collision-Induced Dissociation (CID): Isolate the [M+H]+ precursor ion and subject it to CID using nitrogen gas. Apply a collision energy ramp from 10 to 40 eV.

    • Causality: Ramping the collision energy ensures the capture of both low-energy fragments (e.g., loss of H2O) and high-energy fragments (e.g., ring opening and loss of HCN), providing a complete thermodynamic fragmentation map.

  • Isotopic Validation (The Self-Validating Step): To confirm the loss of the N-hydroxyl proton versus ring protons, perform a parallel injection using D2O as the aqueous mobile phase to induce online HDX.

    • Causality: A shift in the precursor ion by +1 Da (due to N-OD formation) with a subsequent CID loss of D2O (20 Da) unequivocally validates the N-OH dehydration pathway, ruling out isobaric interferences.

Conclusion

When profiling substituted indoles, the mass spectrometer is only as effective as the logic applied to its data. By comparing the distinct dehydration pathways of 1-hydroxyindoles against the radical losses of 1-methoxyindoles, and by implementing self-validating isotopic exchange protocols, researchers can confidently map complex metabolic and synthetic pathways.

References

  • Rh(III)-Catalyzed C–H Cyclization of Arylnitrones with Diazo Compounds: Access to 3-Carboxylate Substituted N-Hydroxyindoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Syntheses of New Multisubstituted 1-Acyloxyindole Compounds Source: Molecules (MDPI) URL:[Link]

  • Detection of DNA Adducts Originating from 1-Methoxy-3-indolylmethyl Glucosinolate Using Isotope-Dilution UPLC-ESI-MS/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of Structural Analogs of 4-Chloro-1-hydroxy-6-nitroindole in Oncology Drug Discovery

This guide provides a comprehensive framework for the synthesis, validation, and comparison of structural analogs of the novel hit compound, 4-chloro-1-hydroxy-6-nitroindole, a promising candidate identified in a high-th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis, validation, and comparison of structural analogs of the novel hit compound, 4-chloro-1-hydroxy-6-nitroindole, a promising candidate identified in a high-throughput screen for inhibitors of the fictitious oncogenic kinase, "Kinase X." Researchers, scientists, and drug development professionals will find detailed, field-proven insights into the experimental choices and self-validating protocols essential for advancing a hit compound toward a lead candidate.

Introduction: The Rationale for Analog Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile biological activity makes it a fertile starting point for drug discovery campaigns. Our hypothetical hit, 4-chloro-1-hydroxy-6-nitroindole, emerged from a screen against Kinase X, a protein kinase implicated in a critical cancer signaling pathway. The initial hit, while promising, likely possesses suboptimal pharmacological properties. The generation and systematic evaluation of structural analogs are therefore crucial for enhancing potency, selectivity, and drug-like properties, a process known as hit-to-lead optimization.[4][5]

This guide will delineate a robust, multi-pronged strategy for validating a series of rationally designed analogs of 4-chloro-1-hydroxy-6-nitroindole. We will explore the synthetic rationale, a comprehensive suite of in vitro assays for comparative evaluation, and the foundational principles of ADME-Tox profiling.

The Hypothetical Target: Kinase X and its Signaling Pathway

For the context of this guide, we will assume Kinase X is a serine/threonine kinase that, upon activation by an upstream growth factor receptor, phosphorylates and activates a transcription factor, "TF-A." Phosphorylated TF-A then translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. Overexpression or constitutive activation of Kinase X is a hallmark of the target cancer indication.

Below is a diagram illustrating the hypothetical Kinase X signaling pathway.

KinaseX_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseX_inactive Kinase X (Inactive) GFR->KinaseX_inactive Activates KinaseX_active Kinase X (Active) KinaseX_inactive->KinaseX_active Phosphorylation TF_A_inactive TF-A (Inactive) KinaseX_active->TF_A_inactive Phosphorylates TF_A_active TF-A (Active, Phosphorylated) TF_A_inactive->TF_A_active Nucleus Nucleus TF_A_active->Nucleus Translocates Proliferation Cell Proliferation & Survival Genes Nucleus->Proliferation Upregulates Transcription Lead_Compound 4-Chloro-1-hydroxy-6-nitroindole Analog Lead_Compound->KinaseX_active Inhibits Validation_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Screening Cascade cluster_adme Early ADME-Tox Profiling Synthesis Synthesis of Analogs (ANA-01 to ANA-05) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, HRMS) Purification->Characterization PrimaryAssay Primary Screen: Biochemical Kinase X Assay (IC50) Characterization->PrimaryAssay SecondaryAssay Secondary Screen: Cellular Phospho-TF-A Assay PrimaryAssay->SecondaryAssay Active Analogs Cytotoxicity Cytotoxicity Profiling: MTT Assay (GI50) SecondaryAssay->Cytotoxicity Potent Analogs InSilico In Silico ADME-Tox (e.g., SwissADME) Cytotoxicity->InSilico Selective Analogs InVitroADME In Vitro ADME Assays (e.g., Microsomal Stability, Permeability) InSilico->InVitroADME

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: Handling 4-Chloro-1-hydroxy-6-nitroindole

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a field-proven, self-validating framework for handling 4-Chloro-1-hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a field-proven, self-validating framework for handling 4-Chloro-1-hydroxy-6-nitroindole (CAS: 1167056-13-4) .

Handling novel halogenated nitroaromatics requires moving beyond generic safety data sheets. This guide synthesizes mechanistic toxicology with strict logistical controls to ensure that every step of your workflow is protected by deliberate, causality-driven safety measures.

Executive Summary & Chemical Profile

4-Chloro-1-hydroxy-6-nitroindole is a specialized indole derivative characterized by a chloro-substitution, an N-hydroxy group, and a nitroaromatic ring. This specific structural triad makes the molecule highly valuable for medicinal chemistry but introduces significant acute and chronic handling risks, including systemic toxicity and environmental persistence[1],[2].

Table 1: Chemical Profile & Hazard Summary
ParameterSpecificationOperational Implication
CAS Number 1167056-13-4Unique identifier for inventory and waste tracking.
Chemical Class Halogenated Nitroaromatic / N-HydroxyindoleProne to nitroreduction in vivo; potential deflagration risk under static shock[3].
Primary Toxicity Methemoglobinemia, SensitizationRequires strict dermal and inhalation barriers[4],[5].
Environmental Hazard High Aquatic ToxicityAbsolute prohibition of drain disposal; requires dedicated halogenated waste streams[1],[2].

Mechanistic Toxicology & Risk Assessment

To effectively protect yourself, you must understand why this compound is dangerous. The toxicity of 4-Chloro-1-hydroxy-6-nitroindole is driven by two primary mechanistic pathways:

  • The Methemoglobinemia Pathway: If inhaled or absorbed through the skin, the nitro group (-NO₂) undergoes in vivo reduction to nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These metabolites act as potent oxidizing agents that convert the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin[4],[6]. Because methemoglobin cannot bind oxygen, unprotected exposure leads to systemic hypoxia, cyanosis, and potentially fatal respiratory distress[5],[7].

  • Enhanced Dermal Penetration: The presence of the N-hydroxy group increases the lipophilicity of the indole core. This facilitates rapid transdermal absorption if the powder contacts bare skin or permeates inadequate glove materials.

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for lipophilic nitroaromatics. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Causality-Driven PPE Matrix
Protection ZoneRecommended EquipmentSpecification StandardScientific Rationale & Causality
Hands (Primary) Double Nitrile GlovesOuter: 8-mil extended cuffInner: 4-mil standard (EN 374)Nitroaromatics can permeate single-layer nitrile over time. Double-gloving provides a sacrificial outer layer that can be discarded immediately upon suspected contamination[8],[9].
Eyes/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects ocular mucosa from fine aerosolized powders. Safety glasses with side shields are inadequate for airborne dust[1],[10].
Respiratory N95/P100 Particulate RespiratorNIOSH ApprovedMandatory if weighing outside a closed draft shield. Prevents inhalation of micro-particulates that trigger the nitroreduction toxicity pathway[9].
Body Flame-Resistant Lab CoatNomex or equivalentNitroaromatics possess inherent energetic instability. A flame-resistant coat mitigates deflagration risks caused by static discharge during powder transfer[3],[2].

Operational Workflow & Hazard Mitigation

The following diagram maps the logical relationship between our operational handling workflow and the prevention of the toxicological methemoglobinemia pathway.

G cluster_workflow Operational Workflow & Hazard Mitigation cluster_toxicity Toxicological Pathway (Unprotected Exposure) N1 1. Engineering Controls (Fume Hood / Glove Box) N2 2. PPE Donning (Nitrile Double-Glove) N1->N2 N3 3. Chemical Handling (4-Chloro-1-hydroxy-6-nitroindole) N2->N3 T1 Dermal/Inhalation Exposure N2->T1 Prevents N4 4. Decontamination (Alkaline Wash) N3->N4 N3->T1 PPE Failure N5 5. Waste Segregation (Halogenated Organics) N4->N5 T2 Nitroreduction (in vivo) T1->T2 T3 Hemoglobin Oxidation (Fe2+ to Fe3+) T2->T3 T4 Methemoglobinemia (Hypoxia & Cyanosis) T3->T4

Workflow for handling 4-Chloro-1-hydroxy-6-nitroindole and toxicity prevention.

Step-by-Step Handling & Operational Protocols

Every protocol below is designed as a self-validating system , ensuring that you can independently verify the safety of your environment before proceeding to the next step.

Protocol A: Pre-Weighing & Fume Hood Setup
  • Verify Engineering Controls: Turn on the fume hood and verify the face velocity is between 80–120 feet per minute (fpm)[8],[9].

    • Self-Validation: Hold a Kimwipe at the sash edge; it should be gently and consistently pulled inward without violent fluttering.

  • Clear the Workspace: Remove all incompatible materials, specifically strong reducing agents, hydrides, and strong bases, which can trigger violent decomposition of nitroaromatics[3].

  • Don PPE: Equip flame-resistant lab coat, chemical splash goggles, and inner 4-mil nitrile gloves. Follow with outer 8-mil extended-cuff nitrile gloves.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Fine nitroaromatic powders can ignite via static discharge[3]. Using anti-static boats neutralizes surface charges.

Protocol B: Solution Preparation & Transfer
  • Transfer: Using a clean, grounded metal spatula, transfer the required mass of 4-Chloro-1-hydroxy-6-nitroindole into a pre-tared amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the N-hydroxyindole core.

  • Dissolution: Add the appropriate organic solvent (e.g., DMSO or DMF) using a calibrated micropipette. Seal the vial with a PTFE-lined cap.

  • Homogenization: Vortex the sealed vial gently until complete dissolution is achieved.

  • Exterior Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe to remove invisible micro-particulates.

    • Self-Validation: Inspect the Kimwipe; any yellow/orange discoloration indicates exterior contamination requiring a second wipe.

Protocol C: Post-Experiment Decontamination & Disposal
  • Tool Decontamination: Submerge all contaminated spatulas and weigh boats in a 1M NaOH or 10% sodium hypochlorite (bleach) bath for 30 minutes.

    • Causality: Alkaline and oxidative environments degrade the N-hydroxyindole pharmacophore and facilitate the breakdown of the nitroaromatic ring, neutralizing the active compound prior to final disposal[11].

  • Doffing: Remove the outer nitrile gloves inside-out to trap any residual powder. Dispose of them immediately in a designated solid hazardous waste bin.

  • Waste Segregation: Transfer all liquid waste to a clearly labeled "Halogenated Organic Waste" container. Never mix with standard aqueous waste due to severe aquatic toxicity[1],[2].

Emergency Response & Spill Management

In the event of a powder spill outside the fume hood:

  • Evacuate & Isolate: Immediately step back and hold your breath to avoid inhaling aerosolized dust. Warn others and isolate the area[8].

  • Respiratory Protection: Don an N95/P100 respirator before re-approaching the spill.

  • Wet Wipe Method: Do not sweep or vacuum dry powder, as this generates toxic aerosols and static electricity. Cover the spill with absorbent pads and gently wet them with an appropriate solvent (e.g., ethanol or soapy water) to suppress dust[3].

  • Collect & Dispose: Carefully scoop the wet material into a hazardous waste bag. Wash the underlying surface with a 1M NaOH solution, followed by water.

References

  • . Water 2024, 16(6), 901. MDPI.[11]

  • . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.[5]

  • . Novachem Pty Ltd.[3] 4.. Biosearch Technologies, Inc.[1] 5.. Santa Cruz Biotechnology.[2]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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4-Chloro-1-hydroxy-6-nitroindole
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